1-Ethoxy-2-heptanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51149-70-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-ethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8-11-4-2/h3-8H2,1-2H3 |
InChI Key |
LGSYULXFQRQZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)COCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethoxy-2-heptanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of 1-Ethoxy-2-heptanone. The document details its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and discusses its expected reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in α-alkoxy ketones.
Chemical Structure and Identifiers
This compound is an organic compound classified as an α-alkoxy ketone. Its structure features a heptanone backbone with an ethoxy group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).
-
IUPAC Name: 1-ethoxyheptan-2-one
-
Molecular Formula: C9H18O2
-
CAS Number: 51149-70-3[1]
-
Molecular Weight: 158.24 g/mol [1]
The logical relationship for the identification of this molecule is straightforward, starting from its name to its unique CAS registry number.
Caption: Chemical Identifiers for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthetic procedures, and for analytical method development.
| Property | Value | Reference |
| Boiling Point | 82-83 °C at 9.5 Torr | [2] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 82.1 °C | [3] |
| Refractive Index | 1.418 | [3] |
| Vapor Pressure | 0.0741 mmHg at 25°C | [3] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized yet detailed methodologies for its synthesis and characterization based on established organic chemistry techniques for similar compounds.
Synthesis via Alkylation of an α-Alkoxyketimine
A plausible synthetic route to this compound involves the alkylation of an α-ethoxyketimine, followed by hydrolysis. This method provides a versatile approach to substituted α-alkoxyketones.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Methodology:
-
Ketimine Formation: 1-Ethoxyacetone is condensed with isopropylamine to form the corresponding N-(1-ethoxyprop-2-ylidene)propan-2-amine. This reaction is typically carried out in a suitable organic solvent like toluene with azeotropic removal of water.
-
Deprotonation: The formed ketimine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate the aza-enolate.
-
Alkylation: 1-Bromobutane is added to the solution of the aza-enolate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched with water, and the imine is hydrolyzed to the corresponding ketone by treatment with an aqueous acid, such as 2M HCl.
-
Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation to yield this compound.
Spectroscopic Characterization
-
13C NMR Spectroscopy: A sample of this compound is dissolved in deuterated chloroform (CDCl3). The 13C NMR spectrum is acquired on a standard NMR spectrometer. The carbonyl carbon is expected to appear in the downfield region, characteristic of ketones.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The outlet of the GC is coupled to a mass spectrometer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Analysis: The IR spectrum is recorded. A strong absorption band characteristic of the C=O stretch of a saturated aliphatic ketone is expected around 1715 cm-1.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is primarily dictated by the carbonyl group and the adjacent ethoxy substituent.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the α-ethoxy group may influence the reactivity of the carbonyl group through inductive effects.
-
Enolate Formation: The presence of α-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as aldol condensations and alkylations.
Logical Relationship of Reactivity:
Caption: Reactivity profile of this compound.
Potential Applications
While specific applications for this compound are not extensively documented, its structural similarity to 2-heptanone suggests potential uses in the following areas:
-
Flavor and Fragrance: The parent compound, 2-heptanone, is used as a flavoring agent. The ethoxy derivative may possess unique organoleptic properties of interest to the flavor and fragrance industry.
-
Organic Synthesis: As an α-alkoxy ketone, it can serve as a building block in the synthesis of more complex organic molecules.
-
Solvent: Ketones are often used as industrial solvents, and this compound could potentially be used in similar applications.
Conclusion
This compound is an α-alkoxy ketone with a well-defined chemical structure and predictable physicochemical properties. Although detailed experimental data is sparse in the public domain, its synthesis and characterization can be achieved through standard organic chemistry methodologies. Its reactivity is centered around the carbonyl group and the potential for enolate formation, making it a potentially useful intermediate in organic synthesis. Further research into its biological activity and sensory properties could unveil novel applications in drug development and the flavor and fragrance industry.
References
Physical properties of 1-Ethoxy-2-heptanone
An In-depth Technical Guide to the Physical Properties of 1-Ethoxy-2-heptanone
This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for physical characterization.
Compound Identification
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the behavior of the compound in various experimental and industrial settings.
| Property | Value | Notes |
| Molecular Weight | 158.24 g/mol [1][5] | |
| Boiling Point | 228.3 °C[2] | at 760 mmHg |
| 82-83 °C[1] | at 9.5 Torr | |
| Density | 0.876 g/cm³[1][2] | Predicted value |
| Refractive Index | 1.418[2] | |
| Flash Point | 82.1 °C[2] | |
| Vapor Pressure | 0.0741 mmHg[2] | at 25 °C |
| Melting Point | N/A[2] | Data not available |
| Solubility | N/A[2] | Data not available |
Experimental Protocols for Physical Property Determination
While specific experimental procedures for this compound are not detailed in the available literature, the following are general and widely accepted methods for determining the key physical properties of liquid compounds.
Determination of Boiling Point
The boiling point is a fundamental physical property for the characterization of pure compounds.[7]
-
Simple Distillation Method: This method is suitable when a reasonably large volume of the sample is available (at least 5 mL).[8][9] The liquid is heated in a distilling flask, and the temperature of the vapor is monitored.[7] The constant temperature at which the liquid and vapor are in equilibrium and the liquid is condensing is recorded as the boiling point.[7] It is important to record the barometric pressure to ensure accuracy, as boiling point varies with external pressure.[8]
-
Micro-Boiling Point Determination (Capillary Method): This method is used when only a small amount of the sample is available.[9][10][11]
-
A small amount of the liquid is placed in a fusion tube.[11]
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.[11]
-
The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
Determination of Density
Density is the mass per unit volume of a substance.[12]
-
The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[13][14]
-
A known volume of the liquid is added to the container. The volume should be read from the bottom of the meniscus.[14]
-
The combined mass of the container and the liquid is measured.[14]
-
The mass of the liquid is determined by subtracting the mass of the empty container.[14]
-
The density is calculated by dividing the mass of the liquid by its volume.[12][15]
-
It is important to record the temperature, as density is temperature-dependent.[12]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
-
Refractometer Method: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is used to read the refractive index directly.
-
Snell's Law (Graphical Method):
-
A laser beam is directed through a transparent block or a hollow prism filled with the liquid.[16][17]
-
The angle of incidence and the angle of refraction are measured for several different incident angles.[16]
-
According to Snell's Law (n₁sinθ₁ = n₂sinθ₂), a graph of sin(θ_incidence) versus sin(θ_refraction) is plotted.[16]
-
The slope of the resulting straight line will be the refractive index of the liquid.[17]
-
Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound like this compound.
Caption: General workflow for determining the physical properties of a liquid compound.
References
- 1. chembk.com [chembk.com]
- 2. Cas 51149-70-3,this compound | lookchem [lookchem.com]
- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 4. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 5. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Heptanone, 1-ethoxy- (CAS 51149-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. vernier.com [vernier.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. jamiesomers.com [jamiesomers.com]
- 17. google.com [google.com]
In-Depth Technical Guide: 1-Ethoxy-2-heptanone (CAS 51149-70-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethoxy-2-heptanone, a molecule of interest in organic synthesis and potential applications in flavor and fragrance chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and safety information to support research and development activities.
Physicochemical Properties
This compound is a nine-carbon α-ethoxy ketone. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference |
| CAS Number | 51149-70-3 | [1][2] |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Boiling Point | 82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg | [1] |
| Density | 0.876 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.418 | |
| Solubility | Information not readily available, but likely soluble in organic solvents. | |
| Appearance | Information not readily available, likely a liquid at room temperature. |
Synthesis of this compound
A general and effective method for the synthesis of α-alkoxyketones, such as this compound, involves the α'-alkylation, α-alkylation, or α,α'-dialkylation of α-alkoxyketimines, followed by hydrolysis. This approach offers a versatile route to this class of compounds, which are valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis via Alkylation of an α-Alkoxyketimine
This protocol is adapted from the general method for the synthesis of α-alkoxyketones.
Step 1: Formation of the α-Alkoxyketimine
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 1-ethoxyacetone and isopropylamine in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the imine formation.
-
Remove the solvent under reduced pressure to obtain the crude N-(1-ethoxy-2-propylidene)isopropylamine. Purification can be achieved by distillation.
Step 2: Alkylation of the α-Alkoxyketimine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified α-alkoxyketimine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the ketimine and form the corresponding aza-enolate.
-
After stirring for a suitable time (e.g., 1-2 hours) at -78 °C, add the alkylating agent. For the synthesis of this compound, the appropriate alkylating agent would be a C5 alkyl halide, such as 1-bromopentane.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis to the α-Alkoxyketone
-
Quench the reaction by the slow addition of an aqueous solution of oxalic acid or another mild acidic solution.
-
Stir the mixture vigorously at room temperature for several hours to ensure complete hydrolysis of the imine back to the ketone.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure, and purify the resulting crude this compound by column chromatography or distillation to yield the final product.
Caption: Synthetic pathway for this compound via ketimine formation, alkylation, and hydrolysis.
Spectroscopic Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 4.0 (s, 2H) | -O-CH₂ -C=O |
| ~ 3.5 (q, 2H) | -O-CH₂ -CH₃ |
| ~ 2.4 (t, 2H) | -C(=O)-CH₂ - |
| ~ 1.6 (m, 2H) | -CH₂-CH₂ -CH₂- |
| ~ 1.3 (m, 4H) | -CH₂-CH₂ -CH₂ -CH₃ |
| ~ 1.2 (t, 3H) | -O-CH₂-CH₃ |
| ~ 0.9 (t, 3H) | -CH₂-CH₃ |
Note: Predicted chemical shifts are based on computational models and typical values for similar functional groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~ 2960-2850 | C-H stretch (alkane) | Strong |
| ~ 1725-1705 | C=O stretch (ketone) | Strong |
| ~ 1120-1085 | C-O stretch (ether) | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show fragmentation patterns characteristic of ketones and ethers.
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₂CH₃]⁺ |
| 99 | [M - CH₂OCH₂CH₃]⁺ |
| 85 | [CH₃(CH₂)₄CO]⁺ |
| 71 | [CH₃(CH₂)₄]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Reactivity and Potential Applications
As a ketone, this compound can undergo a variety of reactions at the carbonyl group, such as reduction to the corresponding alcohol, and reactions at the α-carbons via enolate formation. The ethoxy group introduces the potential for ether cleavage under harsh acidic conditions.
The primary application of α-alkoxyketones is as versatile building blocks in organic synthesis. They are precursors to a wide range of more complex molecules, including natural products and pharmaceuticals. Given its structure, this compound may also find applications as a specialty solvent or as a component in flavor and fragrance formulations, although specific examples in the literature are scarce.
Safety and Toxicological Information
General Safety Precautions for Ketones:
-
Flammability: Ketones are often flammable liquids. Keep away from heat, sparks, and open flames.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection. Inhalation may cause respiratory tract irritation.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ingestion: May be harmful if swallowed.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the absence of a specific SDS for this compound, the SDS for structurally similar ketones should be reviewed for general guidance on handling and emergency procedures.
References
An In-depth Technical Guide to 1-Ethoxy-2-heptanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for 1-Ethoxy-2-heptanone. The information is intended to support research and development activities where this compound is of interest.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure. Several synonyms are also in common use and are listed below.
The relationship between the IUPAC name and its common synonyms is illustrated in the following diagram:
Caption: Relationship between the IUPAC name and synonyms for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[1] |
| CAS Number | 51149-70-3 | PubChem[1], ChemBK[2] |
| Molecular Formula | C9H18O2 | PubChem[1], ChemBK[2] |
| Molar Mass | 158.24 g/mol | PubChem[1], ChemBK[2] |
| Boiling Point | 82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg | ChemBK[2], LookChem[3] |
| Density (Predicted) | 0.876 ± 0.06 g/cm³ | ChemBK[2] |
| Flash Point | 82.1 °C | LookChem[3] |
| Refractive Index | 1.418 | LookChem[3] |
| Vapor Pressure | 0.0741 mmHg at 25°C | LookChem[3] |
| Kovats Retention Index | 1068 (semi-standard non-polar) | PubChem[1] |
Experimental Protocols
A general method for the synthesis of α-alkoxy ketones involves the alkylation of an enolate or an enamine derivative of a simpler ketone. The following is a plausible synthetic route for this compound starting from 1-bromo-2-heptanone and sodium ethoxide.
Reaction Scheme:
Materials:
-
1-bromo-2-heptanone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add 1-bromo-2-heptanone dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
A typical workflow for the analysis of a synthesized chemical compound like this compound is depicted below. This involves initial purification followed by structural confirmation and purity assessment using various spectroscopic and chromatographic techniques.
Caption: A generalized workflow for the purification and analysis of this compound.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this type of compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or a high split ratio depending on the sample concentration.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Electron Energy: 70 eV.
-
-
Expected Results: The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number: 26663), which can be used for comparison.[1]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ) in CDCl₃ (predicted):
-
~0.9 ppm (triplet, 3H, -CH₂CH₃)
-
~1.2-1.4 ppm (multiplet, 6H, -(CH₂)₃CH₃)
-
~1.2 ppm (triplet, 3H, -OCH₂CH₃)
-
~2.4 ppm (triplet, 2H, -COCH₂-)
-
~3.5 ppm (quartet, 2H, -OCH₂CH₃)
-
~4.0 ppm (singlet, 2H, -OCH₂CO-)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃ (predicted):
-
~14 ppm (-CH₂CH₃)
-
~15 ppm (-OCH₂CH₃)
-
~22, 23, 31 ppm (-(CH₂)₃CH₃)
-
~40 ppm (-COCH₂-)
-
~67 ppm (-OCH₂CH₃)
-
~75 ppm (-OCH₂CO-)
-
~209 ppm (C=O)
-
-
-
Spectral data for this compound is available in public databases for comparison.[1]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1715 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone.
-
~1100 cm⁻¹: C-O stretching vibration of the ether linkage.
-
-
Vapor phase IR spectra are available for reference.[1]
References
Molecular weight and formula of 1-Ethoxy-2-heptanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethoxy-2-heptanone, a proposed synthetic protocol, and a logical workflow for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Core Properties of this compound
This compound is an organic compound classified as a ketone and an ether. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][3] |
| CAS Number | 51149-70-3 | [1][2][3] |
| Boiling Point | 82-83 °C (at 9.5 Torr) | [2] |
| Density (Predicted) | 0.876 ± 0.06 g/cm³ | [2] |
| IUPAC Name | 1-ethoxyheptan-2-one | [1] |
Experimental Protocols: Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and effective method can be derived from established organic chemistry reactions, namely the Williamson ether synthesis.[4][5][6] This approach involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, one viable pathway is the reaction of the enolate of 2-heptanone with an electrophilic ethylating agent, followed by the introduction of an ethoxy group at the α-position. A more direct approach, and the one detailed here, involves the synthesis of an α-halo ketone followed by reaction with sodium ethoxide.
2.1. Proposed Synthetic Protocol: Williamson Ether Synthesis Approach
This protocol is divided into two main stages: (A) α-bromination of 2-heptanone and (B) subsequent reaction with sodium ethoxide.
Stage A: Synthesis of 1-Bromo-2-heptanone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1 equivalent) in 100 mL of methanol.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add bromine (1 equivalent) dropwise over 30 minutes while stirring. Ensure the temperature is maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-bromo-2-heptanone. This intermediate can be purified further by vacuum distillation.
Stage B: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a separate 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add the crude 1-bromo-2-heptanone (1 equivalent) from Stage A dropwise at room temperature.
-
Reaction and Monitoring: After the addition, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Final Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
2.2. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) and ether (C-O-C) functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the proposed synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Ethoxy-2-heptanone
This guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-heptanone, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of mass spectrometry, ¹³C NMR, ¹H NMR, and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.
Compound Overview
This compound is an organic compound with the molecular formula C9H18O2.[1][2][3] Its structure consists of a heptanone backbone with an ethoxy group attached to the first carbon. This guide details the key spectroscopic characteristics used to identify and characterize this molecule.
Chemical Structure:
Spectroscopic Data
The following sections present the quantitative spectroscopic data for this compound in a structured format.
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The key fragments observed are a result of alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.[4][5][6]
| m/z | Interpretation |
| 158 | Molecular Ion (M+)[1][7] |
| 115 | [M - C3H7]+ |
| 87 | [CH3CH2OCH2CO]+ |
| 73 | [CH3CH2OCH2]+ |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
The ¹³C NMR spectrum of this compound shows distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.[8][9]
| Carbon Atom | Chemical Shift (ppm) | Description |
| C=O | ~209 | Ketone Carbonyl |
| -O-CH2-C=O | ~70 | Methylene adjacent to ether oxygen and carbonyl |
| -O-CH2-CH3 | ~66 | Methylene of ethoxy group |
| -C(=O)-CH2- | ~44 | Methylene alpha to carbonyl |
| -CH2-CH2-CH2- | ~31 | Methylene of pentyl chain |
| -CH2-CH2-CH3 | ~24 | Methylene of pentyl chain |
| -CH2-CH3 | ~22 | Methylene of pentyl chain |
| -O-CH2-CH3 | ~15 | Methyl of ethoxy group |
| -CH2-CH3 | ~14 | Methyl of pentyl chain |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
The ¹H NMR spectrum of this compound provides information about the different proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized below. Protons on carbons adjacent to the carbonyl group are typically found in the 2-2.7 ppm region.[10]
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH2-C=O | ~4.0 | Singlet | 2H |
| -O-CH2-CH3 | ~3.5 | Quartet | 2H |
| -C(=O)-CH2- | ~2.4 | Triplet | 2H |
| -CH2-CH2-CH2- | ~1.5 | Multiplet | 2H |
| -CH2-CH2-CH3 | ~1.3 | Multiplet | 4H |
| -O-CH2-CH3 | ~1.2 | Triplet | 3H |
| -CH2-CH3 | ~0.9 | Triplet | 3H |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the ketone.[4][11][12]
| Frequency (cm⁻¹) | Functional Group | Description |
| ~2960-2850 | C-H | Alkane stretching |
| ~1715 | C=O | Ketone carbonyl stretching[10][11] |
| ~1100 | C-O | Ether stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.[13]
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[13]
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.[13]
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
For ¹H NMR, the spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, the spectrometer is tuned to the carbon frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the peaks are analyzed to assign the signals to the corresponding nuclei in the molecule.[14][15]
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[16]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[17]
-
Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. An IR beam is passed through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then Fourier transformed to produce the IR spectrum.
-
Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.[16]
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 8. organic chemistry - Assignment of the 13C NMR of 2-heptanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. webassign.net [webassign.net]
- 17. researchgate.net [researchgate.net]
Commercial Availability and Synthesis of 1-Ethoxy-2-heptanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a plausible synthetic route for 1-Ethoxy-2-heptanone (CAS No. 51149-70-3). Due to its nature as a specialty chemical, sourcing and synthesis strategies are emphasized for research and development applications.
Physicochemical Properties
This compound is a ketone derivative with an ether linkage. A summary of its key physicochemical properties is presented in Table 1. This data is aggregated from various chemical databases.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 51149-70-3 | PubChem[2], LookChem[1] |
| Molecular Formula | C9H18O2 | PubChem[2], LookChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| Boiling Point | 228.3 °C at 760 mmHg | LookChem[1] |
| Density | 0.876 g/cm³ | LookChem[1] |
| Flash Point | 82.1 °C | LookChem[1] |
| Refractive Index | 1.418 | LookChem[1] |
| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[2] |
Commercial Availability
The commercial availability of this compound appears to be limited, suggesting it is not a widely stocked research chemical. Initial searches indicate that it is more likely to be available from suppliers specializing in niche and rare chemicals, particularly those based in Asia.
Potential sourcing platforms like LookChem list this compound and may connect buyers with manufacturers. One specific company, Zhengzhou Baoyu Pharmaceutical Co., Ltd., has been mentioned in connection with this compound. However, direct stock availability, purity levels, and pricing are not readily accessible and would likely require direct inquiry.
For researchers and drug development professionals, sourcing a compound with limited availability necessitates a structured approach. This typically involves identifying potential suppliers through chemical databases, making direct inquiries, and potentially negotiating custom synthesis if the compound is not available off-the-shelf.
Sourcing Workflow for Rare Chemicals
A logical workflow for sourcing a specialty chemical like this compound is crucial to manage timelines and resources effectively. The following diagram illustrates a typical procurement process for such compounds.
Synthesis of this compound
A common and effective method for synthesizing α-alkoxy ketones involves the Williamson ether synthesis, where an enolate of a ketone is reacted with an alkyl halide.[5][6][7][8][9] An alternative approach is the alkylation of an α-halo ketone with an alkoxide. The latter is often more regioselective for unsymmetrical ketones.
Proposed Synthetic Pathway
A plausible two-step synthesis of this compound starts from 2-heptanone. The first step is an α-halogenation, followed by a nucleophilic substitution with sodium ethoxide (the Williamson ether synthesis).
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization for yield and purity.
Step 1: α-Bromination of 2-Heptanone to yield 1-Bromo-2-heptanone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), dissolve 2-heptanone (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Slowly add bromine (1 equivalent) dissolved in glacial acetic acid from the dropping funnel with constant stirring. The addition rate should be controlled to keep the reaction temperature below 10-15 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine disappears.
-
Work-up: Pour the reaction mixture into a large volume of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-heptanone can be purified by vacuum distillation.
Step 2: Williamson Ether Synthesis to yield this compound
-
Preparation of Sodium Ethoxide: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add the purified 1-bromo-2-heptanone (1 equivalent) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture may require gentle heating (reflux) to go to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation.
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Conclusion
This compound is a specialty chemical with limited direct commercial availability. For researchers and professionals in drug development, acquiring this compound may necessitate a proactive sourcing strategy involving direct supplier inquiries and potentially custom synthesis. The provided hypothetical two-step synthesis from 2-heptanone offers a viable route for its laboratory-scale preparation. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount.
References
- 1. Cas 51149-70-3,this compound | lookchem [lookchem.com]
- 2. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Heptanone, 1-ethoxy- (CAS 51149-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Navigating the Unknowns: A Technical Guide to the Safe Handling of 1-Ethoxy-2-heptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-heptanone is a ketone for which detailed public safety and toxicological data are limited. This guide provides a framework for its safe handling based on available physicochemical properties and established best practices for managing chemicals with incomplete safety profiles. The primary audience for this guide—researchers, scientists, and drug development professionals—is urged to use this information to supplement, not replace, a formal risk assessment and the substance-specific SDS.
Physicochemical and Toxicological Data
The following tables summarize the currently available data for this compound. The significant gaps in toxicological information underscore the need for cautious handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molar Mass | 158.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 51149-70-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Density (Predicted) | 0.876 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 82-83 °C at 9.5 Torr | --INVALID-LINK-- |
| IUPAC Name | 1-ethoxyheptan-2-one | --INVALID-LINK-- |
Table 2: Toxicological Profile of this compound
| Parameter | Value | Importance |
| Acute Oral Toxicity (LD50) | Data not available | Indicates the single dose required to be lethal to 50% of a test population. Crucial for assessing immediate poisoning risk from ingestion. |
| Acute Dermal Toxicity (LD50) | Data not available | Determines the risk of fatality from skin contact. |
| Acute Inhalation Toxicity (LC50) | Data not available | Assesses the risk of fatality from inhaling vapors or mists. |
| Skin Corrosion/Irritation | Data not available | Informs on the potential to cause skin burns or irritation upon contact. |
| Serious Eye Damage/Irritation | Data not available | Indicates the potential for causing serious and potentially irreversible eye damage. |
| Carcinogenicity | Data not available | Essential for understanding the long-term risk of cancer from exposure. |
| Mutagenicity | Data not available | Determines if the substance can cause genetic mutations. |
| Reproductive Toxicity | Data not available | Assesses the potential for adverse effects on fertility or fetal development. |
Hazard Identification and GHS Classification
Due to the lack of comprehensive data, a formal GHS classification for this compound is not available. However, based on its chemical structure (a ketone) and the properties of similar substances, it should be handled as, at a minimum:
-
A flammable liquid and vapor.
-
An eye and skin irritant.
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin.
A definitive classification can only be made once a complete SDS is obtained.
Experimental Protocols: Safety and Handling Procedures
The following protocols are based on general best practices for handling flammable liquids with unknown toxicity.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.
-
Ignition Sources: Prohibit all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the handling area. Use explosion-proof electrical equipment where necessary.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible within the immediate work area.
Personal Protective Equipment (PPE)
A substance-specific risk assessment is required, but the following PPE should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but the manufacturer's recommendations on the SDS must be followed. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn.
-
Footwear: Closed-toe shoes are required.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary. The selection and use of respirators must be part of a formal respiratory protection program.
Handling and Storage
-
Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.
-
The storage area should be designated for flammable liquids.
-
First Aid Measures (General Guidance)
These are general first-aid principles. The specific SDS for this compound may have different requirements.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal
-
Spill Response:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area of the spill.
-
Wear appropriate PPE as described in section 4.2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the substance to enter drains or waterways.
Workflow and Logical Diagrams
The following diagrams illustrate the logical flow for safely handling this compound, particularly in the absence of complete safety data.
Stability and Storage of 1-Ethoxy-2-heptanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the stability and recommended storage conditions for 1-Ethoxy-2-heptanone, a chemical compound of interest in various research and development applications. Due to a lack of specific stability and storage data for this compound, this document extrapolates best practices based on the chemical properties of its constituent functional groups: a ketone and an ether.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its handling and storage requirements.
| Property | Value |
| Molecular Formula | C9H18O2[1] |
| Molecular Weight | 158.24 g/mol [1] |
| Appearance | Clear, colorless liquid (presumed based on similar ketones)[2] |
| Odor | Likely fruity or cheesy, characteristic of ketones[3][4] |
| Flash Point | Expected to be a flammable liquid (based on similar ketones)[3] |
| Solubility | Slightly soluble in water (presumed based on similar ketones)[2] |
Stability Profile
Ketone Functional Group: Ketones are generally stable compounds.[5] However, they can undergo reactions under certain conditions. The presence of alpha-hydrogens makes them susceptible to enolization, which can lead to racemization if the alpha-carbon is a stereocenter. Ketones can also undergo oxidation, though they are generally less reactive than aldehydes. Strong oxidizing agents should be avoided.
Ether Functional Group: Ethers are relatively unreactive and are stable to many reagents.[5][6] A significant concern with ethers is the potential for peroxide formation upon exposure to air and light.[6] These peroxides can be explosive, especially upon concentration. Therefore, it is crucial to store ethers in airtight containers, protected from light.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and safety of this compound. The following table summarizes the recommended storage conditions based on general guidelines for flammable liquids, ketones, and ethers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | Minimizes evaporation and potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents peroxide formation and oxidation. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles).[3][7] | Protects from air and light to prevent peroxide formation. Ensures containment of a flammable liquid. |
| Ventilation | Store in a well-ventilated area.[3] | Prevents the accumulation of flammable vapors. |
| Segregation | Store away from strong oxidizing agents, acids, and bases.[7][8] Segregate from incompatible materials.[8] | Prevents potentially hazardous reactions. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][7] | Prevents ignition of the flammable liquid and its vapors. |
Handling and Experimental Protocols
Given the presumed flammability and potential for peroxide formation, specific handling procedures should be followed.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid breathing vapors.
-
Date containers upon receipt and upon opening to track the age of the chemical and potential for peroxide formation.[7]
Protocol for Detecting Peroxides: Before using any ether that has been opened and stored for an extended period, it is crucial to test for the presence of peroxides. A common qualitative test involves the use of potassium iodide (KI).
Materials:
-
This compound sample
-
10% aqueous potassium iodide solution
-
Starch solution (optional, as an indicator)
-
Test tube
Procedure:
-
Add 1-2 mL of the this compound sample to a test tube.
-
Add an equal volume of the 10% potassium iodide solution.
-
Shake the mixture.
-
A yellow to brown color indicates the presence of peroxides (due to the formation of iodine). A blue-black color will be observed if a starch indicator is added.
-
If peroxides are present, the chemical should be properly disposed of or treated to remove the peroxides before use.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for receiving, handling, storing, and disposing of this compound.
References
- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. 2-heptanone, 110-43-0 [thegoodscentscompany.com]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. towson.edu [towson.edu]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
An In-depth Technical Guide to the Biological Activities of 2-Heptanone, a Structurally Related Analog of 1-Ethoxy-2-heptanone
Disclaimer: Extensive literature searches did not yield any data on the biological activities of 1-Ethoxy-2-heptanone. The following guide details the known biological activities of its parent compound, 2-heptanone. This information is provided as a potential surrogate for understanding the possible biological profile of this compound, though direct experimental validation is necessary.
Introduction
2-Heptanone, also known as methyl n-amyl ketone, is a naturally occurring ketone found in a variety of foods and is recognized by the FDA as a food additive.[1] It is a colorless liquid with a characteristic fruity, banana-like odor.[1] Beyond its use in the flavor and fragrance industry, 2-heptanone exhibits several interesting biological activities, acting as a pheromone in insects and mammals and demonstrating properties as a local anesthetic.[1][2] This guide provides a comprehensive overview of the known biological activities of 2-heptanone, including quantitative data, experimental methodologies, and mechanistic pathways.
Pheromonal Activity
2-Heptanone functions as a chemical signal in various animal species, including insects and rodents.
-
In Honeybees: 2-Heptanone is secreted by the mandibular glands of honeybees.[2] While initially thought to be an alarm pheromone, recent studies suggest it acts as an anesthetic to stun small pests like wax moth larvae and Varroa mites, allowing the bees to remove them from the hive.[1][2]
-
In Rodents: In mice, 2-heptanone is a urinary component and acts as a pheromone, showing a high affinity for the main olfactory epithelium.[1][3] It is also found in the urine of stressed rats and is believed to act as an alert signal to other rats.[1]
Mechanism of Pheromonal Action
The pheromonal effects of 2-heptanone are mediated through its interaction with specific olfactory receptors. In mice, it has been found to agonize a specific olfactory receptor that exclusively binds to 2-heptanone.[1][3] This interaction initiates a signaling cascade that results in a behavioral response.
Local Anesthetic Activity
A significant biological activity of 2-heptanone is its function as a local anesthetic, which has been demonstrated in both insects and mammalian nerve preparations.[2]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic properties of 2-heptanone are attributed to its ability to block voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, 2-heptanone prevents nerve depolarization, thereby inhibiting signal transmission. This mechanism is similar to that of established local anesthetics like lidocaine.[2]
Quantitative Data: Anesthetic and Toxicological Profile
The following tables summarize the available quantitative data for the biological activities of 2-heptanone.
| Anesthetic Activity | Species/System | Parameter | Value | Reference |
| Local Anesthetic Effect | Varroa destructor (mite) | Topical Application | 0.061 µL (causes paralysis) | [4] |
| Ion Channel Blockade | Human hNav1.2 Channels | IC50 (Tonic) | 1.83 ± 0.21 mM | [4] |
| Human hNav1.6 Channels | IC50 (Tonic) | 1.30 ± 0.15 mM | [4] | |
| Human hNav1.2 Channels | IC50 (Phasic) | 1.50 ± 0.18 mM | [4] | |
| Human hNav1.6 Channels | IC50 (Phasic) | 1.06 ± 0.12 mM | [4] |
| Toxicological Data | Species | Route | Parameter | Value | Reference |
| Acute Toxicity | Rat | Oral | LD50 | 1600 - 1670 mg/kg | [5][6] |
| Mouse | Oral | LD50 | 750 mg/kg | [1] | |
| Rabbit | Dermal | LD50 | 12,600 mg/kg | [5] | |
| Rat | Inhalation | LC50 (4h) | >16.7 mg/L | [5][6] | |
| Rat | Inhalation | LC10 (4h) | 4000 ppm | [7] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the biological activities of 2-heptanone.
Quantification of 2-Heptanone Production by Bacteria
This protocol describes the analysis of 2-heptanone in bacterial culture filtrates using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
Sample Preparation: Bacterial strains are cultured in a suitable liquid medium. The culture is then centrifuged, and the supernatant (filtrate) is collected for analysis.[8]
-
SPME: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the culture filtrate for a defined period to adsorb volatile compounds, including 2-heptanone.[10]
-
GC-MS Analysis: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The compounds are separated based on their volatility and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection, identification (by comparing mass spectra to a library), and quantification.[8][10]
Assessment of Local Anesthetic Activity on Ion Channels
The inhibitory effects of 2-heptanone on voltage-gated sodium channels are typically assessed using electrophysiological techniques, such as patch-clamp recordings on cells expressing the specific ion channel subtypes (e.g., hNav1.2, hNav1.6).[2][4]
-
Cell Culture: A stable cell line (e.g., HEK293) expressing the human voltage-gated sodium channel of interest is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents in response to voltage steps.
-
Compound Application: 2-Heptanone is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the sodium current by 2-heptanone is measured. The concentration-response data is fitted to a Hill equation to determine the IC50 value, which represents the concentration of 2-heptanone required to inhibit 50% of the channel activity. Both tonic and phasic (use-dependent) block can be assessed by varying the stimulus frequency.[4]
Conclusion
While no biological activity data is currently available for this compound, its parent compound, 2-heptanone, displays a range of well-documented activities. It serves as a pheromone in inter- and intra-species communication and exhibits local anesthetic properties through the blockade of voltage-gated sodium channels. The quantitative data and experimental protocols provided for 2-heptanone can serve as a valuable reference for initiating research into the biological profile of this compound and other related alkoxy ketones. Future studies should focus on directly evaluating this compound to determine if the addition of an ethoxy group modifies these known activities or confers novel biological properties.
References
- 1. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 2. The bite of the honeybee: 2-heptanone secreted from honeybee mandibles during a bite acts as a local anaesthetic in insects and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. The Bite of the Honeybee: 2-Heptanone Secreted from Honeybee Mandibles during a Bite Acts as a Local Anaesthetic in Insects and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ser.nl [ser.nl]
- 8. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria [mdpi.com]
- 9. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
1-Ethoxy-2-heptanone: Application Notes and Protocols for Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-heptanone is a specialty chemical with potential applications in the flavor and fragrance industry. Its molecular structure, featuring a ketone group and an ether linkage, suggests a complex and potentially interesting sensory profile. This document provides detailed application notes and experimental protocols for researchers and developers working with this ingredient. Due to the limited publicly available data on this compound, this guide combines known chemical properties with generalized industry-standard protocols for the evaluation and application of novel flavor and fragrance compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C9H18O2 | ChemBK[1] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| CAS Number | 51149-70-3 | ChemBK[3] |
| Boiling Point | 82-83 °C at 9.5 Torr | ChemBK[1] |
| Density (Predicted) | 0.876 ± 0.06 g/cm³ | ChemBK[1] |
| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[2] |
| Synonyms | 1-Ethoxy-heptan-2-one | NIST[4] |
Table 1: Physicochemical Properties of this compound
Application Notes
While specific organoleptic data for this compound is not widely published, its structure as an alkoxy ketone suggests potential for a range of flavor and fragrance applications. Ketones are known for their diverse scent profiles, which can range from fruity and floral to musky and woody[5]. The ethoxy group may contribute unique nuances, potentially adding a subtle sweetness or a lifting effect to a composition.
Potential Flavor Applications
Based on the characteristics of similar ketones like 2-heptanone, which exhibits fruity and cheesy notes, this compound could be explored in the following flavor systems[3][5][6][7][8]:
-
Fruit Flavors: Particularly in apple, pear, and tropical fruit formulations where it may enhance ripeness and complexity.
-
Dairy Flavors: In cheese, butter, and cream flavors to add a subtle, cultured note.
-
Savory Flavors: In applications where a mild, fruity, or cheesy top note is desired to round out the flavor profile.
Potential Fragrance Applications
In perfumery, ketones are valued for their ability to add depth and character to a fragrance[9]. This compound could serve as a modifier or a heart note in various fragrance types:
-
Fruity-Floral Compositions: To introduce a novel fruity character that is less common than traditional esters.
-
Gourmand Fragrances: To add a subtle, creamy, or baked-good nuance.
-
Fresh and Green Accords: The ethoxy group might provide a clean, slightly ethereal lift.
Experimental Protocols
The following are detailed protocols for the sensory evaluation and stability testing of this compound. These are generalized methods that can be adapted to specific research needs.
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the organoleptic profile of this compound for flavor and fragrance applications.
Materials:
-
This compound
-
Odorless and tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol or ethanol for fragrance)
-
Glass vials with caps
-
Blotter strips (for fragrance evaluation)
-
Deionized water and unsalted crackers (for palate cleansing)
-
Trained sensory panel (5-10 members)[10]
-
Sensory evaluation booths with controlled lighting and ventilation[11]
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%).
-
For flavor evaluation, the dilutions will be further diluted in a neutral base (e.g., sugar water) to appropriate tasting concentrations.
-
-
Fragrance Evaluation (Orthonasal):
-
Dip blotter strips into each fragrance dilution.
-
Present the coded blotter strips to the panelists in a randomized order.
-
Panelists will evaluate the odor characteristics at different time intervals (top note, middle note, base note) and record their descriptions and intensity ratings on a standardized scoresheet.
-
-
Flavor Evaluation (Retronasal and Gustatory):
-
Present the coded flavor solutions to the panelists.
-
Panelists will taste each solution, allowing it to coat the palate before expectorating.
-
Panelists will record flavor characteristics, intensity, and any trigeminal sensations (e.g., cooling, warming).
-
Ensure panelists cleanse their palate with deionized water and unsalted crackers between samples.
-
-
Data Analysis:
-
Collect and analyze the descriptive terms and intensity ratings from the panelists.
-
Develop a flavor/fragrance wheel or a spider web plot to visualize the sensory profile of this compound.
-
Workflow for Sensory Evaluation:
Protocol 2: Accelerated Stability Testing
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life in various product matrices.
Materials:
-
This compound
-
Product bases (e.g., fine fragrance base, lotion base, beverage base)
-
Glass containers with airtight seals
-
Controlled environment chambers (temperature, humidity, light)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Trained sensory panel
Procedure:
-
Sample Preparation:
-
Incorporate this compound at a typical use level into the selected product bases.
-
Package the samples in the final intended packaging or inert glass containers.
-
Prepare control samples stored at ideal conditions (e.g., dark, refrigerated).
-
-
Accelerated Storage Conditions:
-
Place samples in controlled environment chambers under various stress conditions:
-
Elevated temperature (e.g., 40°C, 50°C)
-
High humidity (e.g., 75% RH)
-
UV light exposure (cycled)
-
-
-
Evaluation Intervals:
-
Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).
-
-
Analytical Evaluation:
-
Use GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Monitor physical changes in the product base (e.g., color, viscosity, pH).
-
-
Sensory Evaluation:
-
Conduct sensory evaluation (as described in Protocol 1) on the aged samples compared to the control to detect any changes in the organoleptic profile.
-
-
Data Analysis:
-
Correlate the analytical data with the sensory data to determine the rate of degradation and the impact on the perceived flavor or fragrance.
-
Use the data to estimate the shelf life of this compound in the tested applications.
-
Biological Interactions: Olfactory Signaling Pathway
The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of a neural signal that is interpreted by the brain as a specific scent.
Diagram of the Olfactory Signaling Pathway:
Conclusion
This compound represents an intriguing molecule for the flavor and fragrance industry. While specific application data is scarce, the protocols and information provided here offer a robust framework for researchers to systematically evaluate its potential. Through rigorous sensory analysis and stability testing, the unique contributions of this alkoxy ketone to novel and existing formulations can be fully elucidated. Further research into its synthesis and natural occurrence will also be valuable in expanding its application palette.
References
- 1. mlapbotanicals.com [mlapbotanicals.com]
- 2. mdpi.com [mdpi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. EP0191365A1 - Araliphatic oximes, process for their production and perfume compositions containing such compounds - Google Patents [patents.google.com]
- 5. 2-Heptanone | The Fragrance Conservatory [fragranceconservatory.com]
- 6. 2-heptanone, 110-43-0 [thegoodscentscompany.com]
- 7. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 8. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BR112020016094A2 - FRAGRANCE COMPOSITIONS AND USES OF THE SAME - Google Patents [patents.google.com]
- 10. samples.jbpub.com [samples.jbpub.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethoxy-2-heptanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethoxy-2-heptanone in organic synthesis. This versatile α-ethoxy ketone serves as a valuable building block for the introduction of a functionalized seven-carbon chain in the synthesis of more complex molecules, including potential pharmaceutical intermediates.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | ChemBK, NIST |
| Molecular Weight | 158.24 g/mol | ChemBK, NIST |
| CAS Number | 51149-70-3 | ChemBK, NIST |
| Boiling Point | 82-83 °C at 9.5 Torr | ChemBK |
| Density | 0.876 g/cm³ (predicted) | ChemBK |
| ¹³C NMR | Data available | PubChem |
| Mass Spectrum (GC-MS) | Data available | PubChem, NIST |
| IR Spectrum | Data available | PubChem |
Applications in Organic Synthesis
This compound is a useful intermediate in organic synthesis, primarily functioning as a precursor to more complex molecular architectures. Its α-ethoxy ketone moiety allows for a variety of chemical transformations. While specific applications in drug development are not extensively documented in publicly available literature, its structural features suggest potential utility in the synthesis of bioactive molecules. α-Alkoxy ketones, in general, are recognized as important intermediates in the synthesis of natural products and other biologically active compounds.
The primary applications of this compound and related α-ethoxy ketones in organic synthesis include:
-
Elaboration of Carbon Skeletons: The ketone functionality can undergo a range of classical carbonyl reactions, including aldol condensations, Wittig reactions, and Grignard additions, to extend the carbon framework.
-
Formation of Heterocycles: The 1,2-dicarbonyl-like nature of the α-ethoxy ketone can be exploited in condensation reactions with dinucleophiles to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Precursor to Chiral Alcohols: Stereoselective reduction of the ketone can provide access to chiral 1-ethoxy-2-heptanol derivatives, which can be valuable building blocks in asymmetric synthesis.
Synthetic Protocols
Two primary retrosynthetic pathways for the synthesis of this compound are outlined below, based on established organic chemistry principles.
Diagram of Synthetic Pathways
Caption: Retrosynthetic approaches to this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This method involves the nucleophilic substitution of a halide at the α-position of a ketone by an ethoxide ion. This is a reliable and widely used method for the formation of ethers.
Reaction Scheme:
1-Bromo-2-heptanone + Sodium Ethoxide → this compound + Sodium Bromide
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis of this compound.
Experimental Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath. To this, add a solution of 1-bromo-2-heptanone (19.3 g, 0.1 mol) in absolute ethanol (20 mL) dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data for Analogous Williamson Ether Synthesis:
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-Bromoacetophenone | Sodium Ethoxide | Ethanol | Reflux | 3 | 85 |
| 2-Bromocyclohexanone | Sodium Methoxide | Methanol | Reflux | 4 | 78 |
| 1-Bromo-2-butanone | Sodium Phenoxide | DMF | 80 | 2 | 92 |
Protocol 2: Synthesis via Enolate Alkylation
This approach involves the formation of an enolate from 2-heptanone, followed by alkylation with an ethoxymethylating agent. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.
Reaction Scheme:
2-Heptanone + Base → Enolate + Chloromethyl ethyl ether → this compound
Workflow Diagram
Caption: Workflow for Enolate Alkylation to Synthesize this compound.
Experimental Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA). To a solution of diisopropylamine (10.1 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise. Stir the solution at this temperature for 30 minutes.
-
To the LDA solution, add a solution of 2-heptanone (11.4 g, 0.1 mol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: To the enolate solution, add chloromethyl ethyl ether (9.45 g, 0.1 mol) dropwise. After the addition, continue stirring at -78 °C for 2 hours, then allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.
Quantitative Data for Analogous Enolate Alkylation Reactions:
| Ketone | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | LDA | Benzyl bromide | THF | -78 to RT | 12 | 88 |
| Acetophenone | NaH | Methyl iodide | DMF | RT | 6 | 95 |
| 3-Pentanone | LDA | Allyl bromide | THF | -78 to RT | 4 | 82 |
Disclaimer: These protocols are based on general synthetic methodologies and should be adapted and optimized for specific laboratory conditions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for 1-Ethoxy-2-heptanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the physicochemical properties, potential synthetic routes, and speculative applications of 1-Ethoxy-2-heptanone. While specific experimental protocols for this compound are not widely published, this guide offers generalized methodologies based on the synthesis of related α-alkoxy ketones.
Physicochemical and Spectroscopic Data
The known properties of this compound (CAS No: 51149-70-3) are summarized below. This data is compiled from publicly available chemical databases.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | PubChem[2] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| IUPAC Name | 1-ethoxyheptan-2-one | PubChem[2] |
| Boiling Point | 82-83 °C (at 9.5 Torr) | ChemBK[1] |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| CAS Number | 51149-70-3 | NIST WebBook[3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data Availability | Source |
| 13C NMR | Available | PubChem[2] |
| Mass Spectrometry (GC-MS) | Available | PubChem[2], NIST WebBook[3] |
| Infrared (IR) Spectra | Vapor Phase IR Available | PubChem[2] |
Experimental Protocols
While specific literature on the synthesis of this compound is scarce, a plausible synthetic protocol can be adapted from general methods for the preparation of α-alkoxy ketones. One such established method involves the α-alkylation of a ketone enolate or its equivalent.
Generalized Protocol for the Synthesis of this compound via Enamine Alkylation
This protocol is a representative method based on the Stork enamine alkylation, which allows for selective monoalkylation of ketones.[4]
Objective: To synthesize this compound by the alkylation of a 2-heptanone-derived enamine with an ethoxymethylating agent.
Materials:
-
2-Heptanone
-
Pyrrolidine (or other suitable secondary amine)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Chloromethyl ethyl ether (or a similar ethoxymethylating agent)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Formation of the Enamine
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The crude enamine is used in the next step without further purification.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine in anhydrous acetonitrile in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add chloromethyl ethyl ether (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the progress of the alkylation by TLC or GC-MS.
Step 3: Hydrolysis of the Iminium Salt
-
Upon completion of the alkylation, add 1 M aqueous hydrochloric acid to the reaction mixture.
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt back to the ketone.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the generalized synthetic workflow for this compound via the Stork enamine alkylation.
Caption: Synthetic workflow for this compound.
Potential Applications and Chemical Logic
α-Alkoxy ketones are valuable intermediates in organic synthesis and can be used as building blocks for more complex molecules.[5][6] Given the structural features of ketones, they are also widely utilized in the fragrance industry.[7][8]
Caption: Potential applications of this compound.
Application Notes
-
In Organic Synthesis: this compound, as an α-alkoxy ketone, can serve as a versatile intermediate. The ketone functionality can undergo a variety of transformations such as reduction to an alcohol, addition of organometallic reagents, or conversion to an imine.[9][10] The adjacent ether linkage can influence the stereochemical outcome of reactions at the carbonyl group. These compounds are precursors to α-hydroxy ketones and vicinal diols, which are important structural motifs in many biologically active molecules.[11][12]
-
In the Fragrance and Flavor Industry: Ketones are a significant class of fragrance ingredients, often contributing fruity, floral, or creamy notes.[7][8][13] While the specific odor profile of this compound is not documented in readily available literature, its structure, featuring a seven-carbon chain and an ethoxy group, suggests it may possess fruity or waxy notes. It could potentially be used as a modifier in fragrance compositions to add complexity and depth.
-
In Drug Development: The α-alkoxy ketone moiety is present in some biologically active compounds.[14] While there is no specific data on the bioactivity of this compound, its synthesis and derivatization could be of interest to medicinal chemists exploring new chemical space for drug discovery.
Disclaimer: The provided experimental protocol is a generalized procedure and has not been optimized for this compound. Researchers should conduct their own risk assessment and optimization studies. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hezparfums.com [hezparfums.com]
- 8. dropofodor.com [dropofodor.com]
- 9. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fragrance sample? Aldehydes and ketones - ingredients [dermaviduals.de]
- 14. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Detection of 1-Ethoxy-2-heptanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethoxy-2-heptanone (CAS No. 51149-70-3) is a ketone of interest in various research and development sectors.[1][2][3] Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and safety assessment. This document provides detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 51149-70-3 |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[4][5] The high selectivity and sensitivity of GC-MS make it an ideal method for analyzing complex matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method for the analysis of this compound.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace SPME is a solvent-free extraction technique that is highly effective for concentrating volatile analytes from a sample matrix.[6][7]
-
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Heating block or water bath
-
Analytical balance
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Accurately weigh 1.0 g of the sample (e.g., biological matrix, formulation excipient) into a 20 mL headspace vial.
-
For aqueous samples, add 1.0 g of NaCl to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.
-
Seal the vial with the PTFE-lined septum and cap.
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet and a mass selective detector.
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: (Primary ion for quantification to be determined from the mass spectrum, with secondary ions for confirmation). Common fragmentation for ketones involves alpha-cleavage.[8]
-
Experimental Workflow
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile or thermally labile matrices, HPLC provides a robust alternative to GC. To enhance the detectability of this compound by UV, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed.[9]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of this compound.
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Linearity Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 92 - 103% |
| Precision (%RSD) | < 6% |
Experimental Protocol
1. Sample Preparation and Derivatization
-
Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution (0.05% in 2N HCl)
-
Isooctane
-
Hexane/Methylene chloride (70:30, v/v)
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
Centrifuge
-
-
Procedure:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., isooctane).
-
To 1 mL of the extract, add 1 mL of the DNPH reagent.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 1 hour.
-
Extract the DNPH derivative with 2 mL of hexane/methylene chloride.
-
Centrifuge to separate the layers and transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm
-
Logical Relationship of Derivatization and Analysis
Spectroscopic Identification
Infrared (IR) Spectroscopy
The presence of the ketone functional group in this compound can be confirmed by IR spectroscopy, which will show a characteristic strong absorption band for the carbonyl (C=O) stretch.[10][11][12]
-
Expected Absorption: A strong peak in the region of 1710-1720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is a fingerprint of the compound.[13][14][15]
-
Molecular Ion: A peak corresponding to the molecular weight of this compound (m/z 158.24) should be observed.[1]
-
Key Fragmentation Patterns: Expect to see fragments resulting from alpha-cleavage on either side of the carbonyl group and potentially a McLafferty rearrangement if a gamma-hydrogen is present.[8]
By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable detection and quantification of this compound in various sample matrices.
References
- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 3. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. env.go.jp [env.go.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
Application Note: Analysis of 1-Ethoxy-2-heptanone using Gas Chromatography
Introduction
1-Ethoxy-2-heptanone (C9H18O2) is a ketone and ether compound with potential applications in various industries, including as a flavoring agent or specialty solvent.[1] Accurate and robust analytical methods are essential for its quantification and quality control. This application note details a gas chromatography (GC) method for the analysis of this compound, suitable for research, development, and quality assurance purposes. The methodologies provided are based on established principles for the analysis of volatile and semi-volatile organic compounds.
Analytical Challenge
The primary challenge in the analysis of this compound is to develop a selective and sensitive method that can accurately quantify the analyte in the presence of potential impurities or in complex matrices. Gas chromatography, with its high resolving power, is an ideal technique for this purpose. The choice of a suitable stationary phase and temperature program is critical to achieve good peak shape and separation from other components.
Methodology
Two common GC detection methods, Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), are presented. GC-FID is a robust and widely used detector for quantifiable analysis of organic compounds, offering high sensitivity and a wide linear range. GC-MS provides definitive identification of the analyte based on its mass spectrum, which is particularly useful for method development, impurity identification, and analysis in complex sample matrices.
A non-polar or mid-polarity column is suitable for the separation of ketones and ethers like this compound. A standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often a good starting point for method development.
Experimental Protocols
1. Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial. The following protocol outlines a general procedure for preparing a standard solution and a sample for analysis.
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark. This creates a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
If the sample is a liquid, accurately weigh an appropriate amount and dilute it with the chosen solvent to bring the concentration of this compound within the calibration range.
-
If the sample is a solid or semi-solid matrix, an extraction step may be necessary. A common technique is solid-phase extraction (SPE) to remove interfering matrix components.
-
2. Gas Chromatography (GC) Analysis
The following tables summarize the instrumental parameters for GC-FID and GC-MS analysis of this compound.
Table 1: GC-FID Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Mode | Split (Split Ratio 50:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Mode | Split (Split Ratio 50:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 35 - 350 amu |
Data Analysis
-
GC-FID: The quantification of this compound is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of the analyte versus the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve.
-
GC-MS: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum, such as the one available in the NIST library.[1] Quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion chromatogram of a characteristic fragment ion.
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
The described GC-FID and GC-MS methods provide a robust and reliable approach for the quantification and identification of this compound. The provided protocols can be adapted and validated for specific sample matrices and analytical requirements. These methods are suitable for implementation in research, development, and quality control laboratories.
References
Application Note: Mass Spectrometry Analysis of 1-Ethoxy-2-heptanone
Abstract
This application note details a comprehensive protocol for the analysis of 1-Ethoxy-2-heptanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are tailored for researchers, scientists, and professionals in drug development and related fields who require robust analytical techniques for the identification and quantification of volatile organic compounds. This document includes protocols for sample preparation, GC-MS analysis, and a discussion of the expected fragmentation patterns of this compound.
Introduction
This compound is a ketone and an ether, possessing functional groups that make it relevant in various chemical and pharmaceutical applications. Its volatility and chemical structure necessitate a reliable analytical method for its detection and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, offering high separation efficiency and definitive molecular identification.[1] This note provides a standard operating procedure for the analysis of this compound, which can be adapted for similar volatile organic compounds.
Experimental Protocols
Sample Preparation: Headspace Analysis
Headspace analysis is a preferred method for volatile organic compounds (VOCs) as it minimizes matrix effects and is a relatively clean sample introduction technique.[1][2]
Materials:
-
20 mL headspace vials with screw caps and septa
-
This compound standard
-
Solvent (e.g., Methanol, HPLC grade)
-
Saturated sodium chloride (NaCl) solution (optional, to enhance partitioning into the headspace)[3]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Aliquoting: Pipette 1 mL of the working standard or sample solution into a 20 mL headspace vial.
-
Salting Out (Optional): To increase the volatility of the analyte, add 1 mL of saturated NaCl solution to the vial.[3]
-
Vial Sealing: Immediately seal the vial with the screw cap and septum.
-
Incubation: Place the vial in the headspace autosampler incubator. Incubate at 90°C for 30 minutes to allow for equilibration of this compound between the liquid and gas phases.
GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: TG-624SilMS (30 m x 0.25 mm I.D., 1.4 µm film thickness) or similar mid-polarity column.[1]
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) |
| Headspace Injection Volume | 1 mL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 250°C, hold for 2 min |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-300 |
| Scan Rate | 3 scans/s |
Data Presentation
Expected Retention and Mass Spectral Data
The retention time of this compound will be dependent on the specific GC column and conditions used. Based on its structure, the following table summarizes the expected key mass spectral peaks.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 144 | [M]+• (Molecular Ion) | Low |
| 115 | [M - C2H5]+ | Moderate |
| 99 | [M - OC2H5]+ | High |
| 85 | [C5H9O]+ | Moderate |
| 71 | [C5H11]+ | Moderate |
| 57 | [C4H9]+ | High |
| 45 | [C2H5O]+ | High |
| 43 | [C3H7]+ | High |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Proposed Mass Spectral Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving alpha-cleavage relative to the carbonyl and ether functionalities, as well as McLafferty rearrangement.[4]
Caption: Proposed fragmentation of this compound in EI-MS.
Discussion
The proposed protocol provides a robust starting point for the analysis of this compound. The use of headspace GC-MS is advantageous for volatile analytes, reducing sample complexity and protecting the instrument from non-volatile matrix components.[2] The fragmentation pattern of this compound is predicted based on established principles of mass spectrometry for ketones and ethers.[4] The molecular ion at m/z 144 may be of low abundance, which is common for aliphatic ketones. The most prominent peaks are expected to arise from alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions (e.g., m/z 99) and alkyl fragments. The presence of the ethoxy group provides an additional site for fragmentation, potentially leading to a characteristic peak at m/z 45. The McLafferty rearrangement is also a possibility for ketones with a sufficiently long alkyl chain containing a gamma-hydrogen, which would result in a characteristic neutral loss.
Conclusion
This application note provides a detailed methodology for the mass spectrometric analysis of this compound. The outlined protocols for sample preparation and GC-MS analysis, along with the predicted fragmentation data, offer a comprehensive guide for researchers. The provided workflows and diagrams serve to visually simplify the experimental and analytical processes. This method can be adapted for the analysis of other volatile ketones and ethers in various matrices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethoxy-2-heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-2-heptanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: A prevalent and effective method for synthesizing this compound is a two-step process. The first step involves the α-halogenation of 2-heptanone to form an intermediate, 1-halo-2-heptanone (typically 1-chloro-2-heptanone). This is followed by a Williamson ether synthesis, where the 1-halo-2-heptanone is reacted with sodium ethoxide to yield the final product.
Q2: What are the critical parameters to control during the α-halogenation of 2-heptanone?
A2: The α-halogenation of 2-heptanone can be performed under acidic or basic conditions.[1][2][3] Under acidic conditions, the reaction is generally easier to control and tends to yield the mono-halogenated product.[1] In contrast, basic conditions can lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first halogenation.[1][3][4] Therefore, for selective mono-halogenation, acidic catalysis is often preferred. Careful control of stoichiometry (halogenating agent to ketone ratio) is crucial to minimize over-reaction.
Q3: What are the key considerations for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an SN2 reaction.[5][6] For optimal results, it is important to use a primary alkyl halide, such as 1-chloro-2-heptanone.[5] The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are commonly used to enhance the reaction rate.[5][7] Temperature control is necessary to favor the substitution reaction over the competing elimination (E2) side reaction, which can become significant at higher temperatures.[6][7]
Troubleshooting Guide
Problem 1: Low yield of this compound and presence of multiple byproducts.
| Possible Cause | Troubleshooting Step |
| Polyhalogenation during α-halogenation | If using basic conditions for halogenation, consider switching to an acid-catalyzed method to improve selectivity for the mono-halogenated intermediate.[1] Carefully control the stoichiometry of the halogenating agent. |
| Competing E2 elimination | During the Williamson ether synthesis, maintain a moderate reaction temperature to favor the SN2 pathway over elimination.[7] Ensure the use of a primary halide intermediate. |
| Impure starting materials | Verify the purity of 2-heptanone and other reagents. Impurities in the starting ketone can lead to a variety of side products. |
| Reaction with solvent | If using an alcohol as the solvent in the Williamson synthesis, it can compete with the desired alkoxide, leading to byproducts. The use of a polar aprotic solvent is recommended.[5][7] |
Problem 2: The final product is contaminated with unreacted 1-chloro-2-heptanone.
| Possible Cause | Troubleshooting Step |
| Incomplete Williamson ether synthesis | Ensure a slight excess of sodium ethoxide is used to drive the reaction to completion. Increase the reaction time or slightly elevate the temperature, while monitoring for the formation of elimination byproducts. |
| Deactivation of the nucleophile | Ensure anhydrous conditions, as water can react with and consume the sodium ethoxide. |
Problem 3: Presence of a significant amount of 2-heptanone in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete α-halogenation | Optimize the α-halogenation step by adjusting the reaction time, temperature, or catalyst concentration to ensure complete conversion of the starting ketone. |
| Hydrolysis of the halo-intermediate | During workup of the halogenation reaction, avoid prolonged exposure to aqueous basic conditions which could potentially hydrolyze the 1-chloro-2-heptanone back to 2-heptanone. |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-2-heptanone (Acid-Catalyzed)
-
In a well-ventilated fume hood, dissolve 2-heptanone (1 equivalent) in a suitable solvent such as acetic acid.
-
Slowly add a solution of sulfuryl chloride (SO2Cl2) (1 equivalent) in the same solvent to the ketone solution while stirring and maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-2-heptanone.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
-
Prepare sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Slowly add the purified 1-chloro-2-heptanone (1 equivalent) to the sodium ethoxide solution while stirring.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the sodium chloride byproduct.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Identification
| Impurity | Structure | Potential Origin | Analytical Identification |
| 2-Heptanone | CH3(CH2)4COCH3 | Incomplete α-halogenation | GC-MS, 1H NMR |
| 1,1-Dichloro-2-heptanone | CH3(CH2)4COCH2Cl2 | Polyhalogenation during α-halogenation | GC-MS, 1H NMR |
| 1-Hepten-2-one | CH3(CH2)3CH=CHCOCH3 | E2 elimination side reaction | GC-MS, 1H NMR, IR |
| Diethyl ether | CH3CH2OCH2CH3 | Side reaction if ethanol is deprotonated and reacts with an ethylating agent (unlikely in this specific synthesis) | GC-MS |
| Ethanol | CH3CH2OH | Residual solvent from Williamson ether synthesis | GC-MS, 1H NMR |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common impurity formation pathways.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 1-Ethoxy-2-heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-2-heptanone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The recommended and most direct synthesis of this compound is achieved through the alkylation of an α-alkoxyketimine. This method avoids the complexities of achieving the desired substitution pattern via a standard acetoacetic ester synthesis. The overall process involves three main stages:
-
Synthesis of the starting material: 1-Ethoxy-2-propanone is synthesized from 1-ethoxy-2-propanol.
-
Formation and Alkylation of the Ketimine: 1-Ethoxy-2-propanone is first converted to an N-(1-ethoxy-2-propylidene)isopropylamine. This ketimine is then deprotonated to form a nucleophilic aza-enolate, which is subsequently alkylated with a suitable butyl halide (e.g., 1-bromobutane).
-
Hydrolysis: The resulting N-alkylated ketimine is hydrolyzed under acidic conditions to yield the final product, this compound.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the ketimine route?
A2: The main side reactions of concern are:
-
α vs. α' Alkylation: The intermediate aza-enolate has two potential sites for alkylation. The desired reaction is alkylation at the α' position (the methyl group of the original propanone backbone). However, competitive alkylation can occur at the α position (the methylene group bearing the ethoxy substituent). The ratio of these products can be influenced by the reaction conditions.
-
Dialkylation: If excess base or alkylating agent is used, or if the reaction is not carefully controlled, a second alkylation can occur, leading to the formation of di-butylated byproducts.
-
Incomplete Hydrolysis: The final hydrolysis step to convert the N-alkylated ketimine back to the ketone can sometimes be incomplete, resulting in contamination of the final product.
Q3: How can I minimize the formation of the undesired α-alkylation product?
A3: The regioselectivity of the alkylation (α vs. α') is a critical step. To favor the desired α'-alkylation, consider the following:
-
Choice of Base: The use of a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is recommended.
-
Temperature Control: Running the deprotonation and alkylation at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, which often favors alkylation at the less sterically hindered site (the α'-position).
Q4: I am observing a low yield in the final product. What are the potential causes and how can I troubleshoot this?
A4: Low yield can be attributed to several factors throughout the synthesis. Our troubleshooting guide below addresses this in more detail. Key areas to investigate include:
-
Inefficient formation of the initial ketimine.
-
Incomplete deprotonation of the ketimine.
-
Poor reactivity of the alkylating agent.
-
Side reactions, as mentioned in Q2.
-
Loss of product during the workup and purification stages.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the N-(1-ethoxy-2-propylidene)isopropylamine (Ketimine) | 1. Incomplete removal of water from the reaction. 2. Insufficient amount or activity of the dehydrating agent (e.g., titanium(IV) chloride). | 1. Ensure all glassware is thoroughly dried and reagents are anhydrous. 2. Use a stoichiometric amount of a reliable dehydrating agent like TiCl₄. |
| Mixture of α- and α'-alkylation products observed | 1. Reaction temperature is too high, favoring thermodynamic product distribution. 2. The base used is not sufficiently bulky to direct the alkylation. | 1. Maintain a low reaction temperature (e.g., -78 °C) during deprotonation and alkylation. 2. Use a bulky base such as LDA. |
| Significant amount of dialkylated byproduct detected | 1. Excess of base or alkylating agent was used. 2. Reaction time was excessively long. | 1. Use stoichiometric amounts of the base and alkylating agent. 2. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Incomplete hydrolysis of the N-alkylated ketimine to the final ketone | 1. Insufficient acid concentration or reaction time for the hydrolysis step. 2. The pH of the reaction mixture is not sufficiently acidic. | 1. Increase the concentration of the aqueous acid (e.g., HCl or oxalic acid) or prolong the reaction time. 2. Ensure the pH is strongly acidic during the hydrolysis. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or byproducts with similar boiling points. 2. Emulsion formation during aqueous workup. | 1. Use fractional distillation under reduced pressure for purification. 2. If an emulsion forms, add a small amount of brine to help break it. |
Experimental Protocols
Stage 1: Synthesis of 1-Ethoxy-2-propanone
A detailed protocol for the synthesis of the starting material, 1-ethoxy-2-propanone, involves the oxidation of 1-ethoxy-2-propanol.
-
Reaction: 1-ethoxy-2-propanol is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of 1-ethoxy-2-propanol (1 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-ethoxy-2-propanone, which can be purified by distillation.
-
Stage 2 & 3: Formation of N-(1-ethoxy-2-propylidene)isopropylamine, Alkylation, and Hydrolysis
This stage combines the formation of the ketimine, its alkylation, and the final hydrolysis to yield this compound.
-
Step 1: Ketimine Formation
-
In a round-bottom flask, combine 1-ethoxy-2-propanone (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as toluene.
-
Add a dehydrating agent, for example, titanium(IV) chloride (0.6 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The resulting N-(1-ethoxy-2-propylidene)isopropylamine can be isolated by filtration and distillation, or used directly in the next step.
-
-
Step 2: Alkylation
-
Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C.
-
To this, add a solution of the N-(1-ethoxy-2-propylidene)isopropylamine (1 equivalent) in THF dropwise, maintaining the temperature at -78 °C.
-
After stirring for 1-2 hours, add 1-bromobutane (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.
-
-
Step 3: Hydrolysis
-
Quench the reaction mixture with water.
-
Acidify the mixture with aqueous HCl (e.g., 2M) and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the crude this compound can be purified by vacuum distillation.
-
Data Presentation
The following table summarizes expected yields for analogous α-alkoxy ketone syntheses via the ketimine alkylation route. Please note that actual yields for this compound may vary depending on specific reaction conditions and scale.
| Step | Reaction | Reported Yield Range (%) |
| 1 | Oxidation of α-alkoxy alcohol to α-alkoxy ketone | 60-85 |
| 2 | Formation of α-alkoxy ketimine | 70-90 |
| 3 | Alkylation of α-alkoxy ketimine | 65-85 |
| 4 | Hydrolysis of N-alkylated ketimine to ketone | 75-95 |
| Overall | 1-Ethoxy-2-propanol to this compound | 25-55 |
Visualizations
Synthesis Pathway
Caption: Overall synthetic workflow for this compound.
Side Reaction Pathways
Caption: Key side reactions during the alkylation step.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low product yield.
Optimizing reaction conditions for 1-Ethoxy-2-heptanone yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Ethoxy-2-heptanone via the alkylation of ethyl acetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acetoacetic ester synthesis, which in this case involves the C-alkylation of ethyl acetoacetate with a suitable five-carbon alkyl halide (e.g., 1-bromopentane). The reaction proceeds in two main steps:
-
Enolate Formation: A base is used to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate.[1][2]
-
Alkylation: The nucleophilic enolate attacks the alkyl halide in an S(_N)2 reaction to form the desired product, ethyl 2-pentylacetoacetate (this compound).[1][3][4]
Unlike the classical acetoacetic ester synthesis which is followed by hydrolysis and decarboxylation to yield a methyl ketone, for the synthesis of this compound, these final steps are omitted.[3][4][5]
Q2: Why is my yield of this compound consistently low?
Low yields in this synthesis are often attributed to several factors:
-
Side Reactions: The most common side reaction is O-alkylation, where the enolate attacks the alkyl halide with its oxygen atom instead of the α-carbon, leading to the formation of an undesired ether byproduct. The formation of dialkylated products is another possibility if a second α-hydrogen is deprotonated and reacts with the alkyl halide.[6][7]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a base that is not strong enough to fully deprotonate the ethyl acetoacetate.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkyl halide all significantly impact the reaction's efficiency and selectivity.
-
Product Loss During Workup: this compound can be lost during extraction and purification steps if not performed carefully.
Q3: How can I minimize the formation of the O-alkylation byproduct?
Minimizing O-alkylation is crucial for maximizing the yield of this compound. The ratio of C-alkylation to O-alkylation is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation, leaving a "naked" and highly reactive enolate that favors O-alkylation. Less polar solvents like THF or protic solvents that can hydrogen-bond with the oxygen of the enolate tend to favor C-alkylation.[8]
-
Counter-ion: Larger, "softer" cations like potassium (K⁺) are less tightly associated with the oxygen of the enolate, which can lead to a higher proportion of O-alkylation compared to smaller, "harder" cations like lithium (Li⁺).[8][9]
-
Alkylating Agent: "Softer" alkylating agents with better leaving groups (I > Br > Cl) generally favor C-alkylation.[10]
-
Temperature: Higher temperatures can sometimes favor O-alkylation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound with Significant Unreacted Starting Material | 1. Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity. 2. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. 3. Poor Quality Reagents: Degradation of the base or alkyl halide can reduce reactivity. | 1. Use a stronger base like sodium hydride (NaH) or ensure your sodium ethoxide (NaOEt) is freshly prepared and anhydrous. Use at least one full equivalent of the base. 2. Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress using TLC. 3. Use freshly opened or purified reagents. |
| Significant Formation of O-Alkylated Byproduct | 1. Reaction Conditions Favoring O-Alkylation: Use of polar aprotic solvents (e.g., DMF, DMSO) or a potassium-based base. 2. "Hard" Alkylating Agent: Using an alkyl chloride or tosylate may increase O-alkylation. | 1. Switch to a less polar solvent like THF or use ethanol with sodium ethoxide. Consider using a lithium-based base like LDA at low temperatures. 2. Use an alkyl iodide (e.g., 1-iodopentane) instead of a bromide or chloride to promote C-alkylation. Adding a catalytic amount of sodium or potassium iodide can also be beneficial if using an alkyl bromide. |
| Presence of Dialkylated Product | 1. Use of Excess Base or Alkyl Halide: This can lead to the deprotonation and subsequent alkylation of the mono-alkylated product. 2. Prolonged Reaction Time at High Temperatures: These conditions can favor a second alkylation. | 1. Use stoichiometric amounts (1:1) of the enolate and the alkylating agent. 2. Carefully monitor the reaction and stop it once the mono-alkylated product is predominantly formed. |
| Difficulty in Separating this compound from Byproducts | 1. Similar Physical Properties: The boiling points of the C- and O-alkylated products may be close, making distillation challenging. 2. Contamination with Unreacted Starting Material: Ethyl acetoacetate can be difficult to separate from the product. | 1. Use column chromatography on silica gel for purification. A solvent system of ethyl acetate in hexane is often effective.[11][12] 2. Ensure the reaction goes to completion. During workup, unreacted ethyl acetoacetate can be removed by washing with water. |
Data on Reaction Condition Optimization
The following table summarizes the general effects of various reaction parameters on the yield and selectivity of the alkylation of ethyl acetoacetate.
| Parameter | Condition | Effect on C-Alkylation (Desired Product) | Effect on O-Alkylation (Side Product) | Rationale |
| Base | NaOEt in Ethanol | Good | Moderate | A standard, effective base. The presence of ethanol as a solvent favors C-alkylation. |
| NaH in THF | Good to Excellent | Can be significant | Creates a more reactive enolate. The choice of solvent is critical to control selectivity. | |
| K₂CO₃ with Phase Transfer Catalyst | Moderate to Good | Can be significant | Milder conditions, but selectivity can be an issue. | |
| Solvent | Ethanol | Favorable | Less Favorable | Protic solvent hydrogen-bonds with the oxygen of the enolate, sterically hindering O-alkylation.[8] |
| THF | Favorable | Less Favorable than DMF/DMSO | Less polar than DMF/DMSO, promotes ion pairing which favors C-alkylation.[8] | |
| DMF/DMSO | Less Favorable | Favorable | Polar aprotic solvents create a "naked," highly reactive enolate that reacts more readily at the more electronegative oxygen atom.[8] | |
| Alkylating Agent | 1-Iodopentane | Most Favorable | Least Favorable | Iodide is a "soft" leaving group, which favors reaction at the "softer" carbon nucleophilic center (HSAB principle).[10] |
| 1-Bromopentane | Favorable | Moderate | A good compromise between reactivity and cost. | |
| 1-Chloropentane | Least Favorable | Most Favorable | Chloride is a "harder" leaving group, leading to more O-alkylation.[10] | |
| Temperature | Low Temperature (-78°C to RT) | Favorable | Less Favorable | Lower temperatures generally improve selectivity for C-alkylation. |
| Elevated Temperature | Can decrease selectivity | Can become more favorable | May be necessary to drive the reaction to completion, but can lead to more side products. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the alkylation of ethyl acetoacetate.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
-
Absolute Ethanol
-
Ethyl acetoacetate
-
1-Bromopentane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide. Cool the solution to room temperature.
-
Enolate Formation: To the solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise with stirring. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromopentane dropwise to the enolate solution. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the yield of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethoxy-2-heptanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-2-heptanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes?
Low yield in this synthesis, which is typically a Williamson ether synthesis, can be attributed to several factors. The most common issues include:
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Side Reactions: The presence of a ketone functional group in the starting material or product can lead to undesirable side reactions under basic conditions, such as aldol condensation or other enolate-driven reactions.[1]
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Incomplete Deprotonation: The starting alcohol (1-hydroxy-2-heptanone) may not be fully deprotonated to form the alkoxide. This can be due to a weak base or insufficient reaction time.
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Elimination Reaction: The ethylating agent (e.g., ethyl halide) may undergo elimination (E2 reaction) instead of the desired substitution (SN2 reaction), especially if the reaction temperature is too high or a sterically hindered base is used.[2]
-
Purity of Reagents and Solvents: The presence of water or other impurities in the reagents and solvents can quench the alkoxide and hinder the reaction.
-
Reaction Conditions: Suboptimal reaction temperature, time, or inefficient mixing can all contribute to a lower yield.
Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could this be?
The formation of a higher molecular weight byproduct is likely due to an aldol condensation reaction. Under the basic conditions required for the Williamson ether synthesis, the enolate of 2-heptanone (either the starting material or the product) can form and react with another molecule of the ketone, leading to the formation of a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.
Q3: How can I minimize the aldol condensation side reaction?
To minimize aldol condensation, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base that is strong enough to deprotonate the alcohol but less likely to promote enolate formation. Lithium diisopropylamide (LDA) is a possible choice, although it is a very strong base. A milder choice would be sodium hydride (NaH), which deprotonates the alcohol to form the alkoxide and hydrogen gas.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the desired etherification to proceed at a reasonable rate.
-
Order of Addition: Add the ethylating agent to the pre-formed alkoxide solution. This ensures that the concentration of the enolate is kept to a minimum at any given time.
Q4: What is the best choice of ethylating agent for this synthesis?
For a Williamson ether synthesis, a primary alkyl halide is preferred to minimize the competing elimination reaction. Therefore, ethyl iodide or ethyl bromide are good choices. Ethyl tosylate is also an excellent alternative as tosylates are very good leaving groups.
Q5: How can I be sure my starting alcohol is fully deprotonated?
When using a base like sodium hydride (NaH), the deprotonation of the alcohol is accompanied by the evolution of hydrogen gas. The reaction can be monitored by observing the cessation of gas evolution. Using a slight excess of the base (e.g., 1.1 equivalents) can help ensure complete deprotonation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Williamson ether synthesis of this compound. Please note that these are representative values and may require optimization for your specific experimental setup.
| Parameter | Recommended Condition |
| Starting Material | 1-Hydroxy-2-heptanone |
| Ethylating Agent | Ethyl iodide (EtI) or Ethyl bromide (EtBr) |
| Base | Sodium hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Molar Ratio (Alcohol:Base:Ethylating Agent) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C (for deprotonation) then 25-50 °C (for etherification) |
| Reaction Time | 1-8 hours[3] |
| Expected Yield | 60-80% (yields can be lower due to side reactions) |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
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1-Hydroxy-2-heptanone
-
Sodium hydride (60% dispersion in mineral oil)
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Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Preparation: Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: To the flask, add 1-hydroxy-2-heptanone dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The mixture will be stirred at 0 °C until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Etherification: Add ethyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 50 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Overcoming Solubility Issues with 1-Ethoxy-2-heptanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 1-Ethoxy-2-heptanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, a nine-carbon ketone, is expected to have very low solubility in water. Structurally similar ketones, such as 2-nonanone, are practically insoluble in water, with a solubility of approximately 0.37 to 0.5 grams per liter.[1][2]
Q2: In which types of organic solvents is this compound likely to be soluble?
A2: Generally, ketones are soluble in a wide range of common organic solvents. You can expect this compound to be soluble in alcohols (such as ethanol and isopropanol), as well as other organic solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For instance, a similar compound, 2-nonanone, is known to be soluble in alcohol.[3]
Q3: I've added this compound to my solvent, but it's not dissolving completely. What should I do first?
A3: If you observe that this compound is not fully dissolving, initial steps should include ensuring your solvent is pure and trying simple mechanical agitation, such as vigorous vortexing or stirring. If the compound still does not dissolve, you may need to consider the solubility enhancement techniques detailed in the troubleshooting guide below.
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Yes, gently heating the mixture can often increase the solubility of organic compounds. However, it is crucial to do this with caution, using a water bath or a controlled heating mantle to avoid solvent evaporation and potential degradation of the compound. Always ensure your experimental setup is properly vented.
Q5: Are there any recommended solvent mixtures (co-solvents) for dissolving this compound?
A5: While specific co-solvent systems for this compound are not extensively documented, a common strategy for poorly water-soluble compounds is to use a mixture of a solvent in which the compound is highly soluble (e.g., ethanol) and the primary solvent of your system. Step-by-step guidance on using co-solvents is provided in the troubleshooting section.
Solubility Data
The following table summarizes the expected solubility of this compound in various solvents. Please note that where specific data for this compound is unavailable, information for the structurally similar C9 ketone, 2-nonanone, is provided as a reasonable estimate.
| Solvent | Expected Solubility of this compound | Notes |
| Water | Very Low (~0.4 g/L) | Based on data for 2-nonanone.[1][2] |
| Ethanol (95%) | Soluble | Based on data for 2-nonanone, where 1 mL dissolves in 1 mL of 95% alcohol.[3] |
| Methanol | Soluble | Expected to be similar to ethanol. |
| Isopropanol | Soluble | Expected to be similar to other short-chain alcohols. |
| Acetone | Soluble | Ketones are generally soluble in acetone. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Another powerful, polar aprotic solvent. |
| Toluene | Likely Soluble | Non-polar aromatic solvent; solubility should be tested. |
| Hexane | Sparingly Soluble to Insoluble | Non-polar aliphatic solvent; ketones with longer chains have reduced solubility. |
Troubleshooting Guide for Solubility Issues
This guide provides systematic approaches to overcoming common solubility problems with this compound.
Issue: The compound is not dissolving in the chosen solvent at room temperature.
Troubleshooting Workflow
Experimental Protocols
1. Method: Co-solvency
-
Principle: This technique involves using a mixture of solvents to enhance solubility. A small amount of a "strong" solvent, in which the compound is highly soluble, is added to the primary solvent.
-
Protocol:
-
Attempt to dissolve the this compound in the primary solvent (e.g., an aqueous buffer).
-
If solubility is poor, add a small volume of a water-miscible organic solvent in which this compound is known to be soluble (e.g., ethanol or DMSO). Start with 1-5% (v/v) of the co-solvent.
-
After adding the co-solvent, vortex or stir the mixture thoroughly.
-
If the compound remains undissolved, incrementally increase the concentration of the co-solvent, vortexing after each addition, until the compound fully dissolves.
-
Note: Be mindful that altering the solvent composition may impact downstream experiments. It is advisable to test the effect of the co-solvent on your assay or system.
-
2. Method: Gentle Heating
-
Principle: The solubility of most solids in liquids increases with temperature.
-
Protocol:
-
Prepare a suspension of this compound in your chosen solvent in a sealed vial (to prevent solvent evaporation).
-
Place the vial in a water bath or on a heating block with magnetic stirring.
-
Gradually increase the temperature, for example, in 5-10°C increments, while continuously stirring. A temperature range of 40-60°C is often a good starting point for many organic solvents.
-
Allow the mixture to equilibrate at each temperature for several minutes.
-
Observe for dissolution. Once the compound is fully dissolved, you can slowly cool the solution to room temperature. Note that the compound may precipitate out upon cooling if a supersaturated solution was formed.
-
3. Method: Sonication
-
Principle: The high-frequency sound waves from a sonicator can provide the energy needed to break down solute aggregates and facilitate dissolution.
-
Protocol:
-
Prepare a suspension of this compound in your solvent in a suitable vial.
-
Place the vial in a sonicator bath. Ensure the water level in the bath is adequate.
-
Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
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After each sonication interval, visually inspect the solution for dissolution.
-
If necessary, cool the sample vial between sonication cycles to prevent thermal degradation.
-
Repeat the sonication until the compound is fully dissolved.
-
References
Technical Support Center: 1-Ethoxy-2-heptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Ethoxy-2-heptanone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, commonly proceeding via a Williamson ether synthesis pathway (alkylation of a 2-heptanone enolate), can lead to several impurities. These include:
-
Unreacted Starting Materials: Residual 2-heptanone and the ethylating agent (e.g., ethyl iodide, ethyl bromide).
-
Aldol Condensation Products: Self-condensation of the starting 2-heptanone under basic conditions can form β-hydroxy ketones or α,β-unsaturated ketones.[1][2][3][4]
-
Over-alkylation Products: Dialkylation at the α-position of the ketone can occur, though this is generally less favorable.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and workup (e.g., THF, ethanol) and salts formed during the reaction.
Q2: What is the expected boiling point of this compound?
A2: The boiling point of this compound is approximately 82-83 °C at a reduced pressure of 9.5 Torr.[5] At atmospheric pressure, the boiling point will be significantly higher.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the identity of the product and byproducts through their mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis of the purity of the final product.[6][7][8][9][10]
Q4: Can I use a weaker base than LDA for the enolate formation?
A4: While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are preferred to ensure complete and irreversible enolate formation, weaker bases like sodium ethoxide can be used.[11] However, using weaker bases increases the likelihood of an equilibrium between the ketone and the enolate, which can lead to a higher incidence of side reactions, particularly aldol condensation.[1][2][3][4][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete enolate formation. | Use a strong, non-nucleophilic base like LDA to ensure complete deprotonation of 2-heptanone. Ensure the reaction is carried out under anhydrous conditions and at the appropriate low temperature (e.g., -78 °C).[11][12] |
| Competing aldol condensation. | Add the ethylating agent to the pre-formed enolate at a low temperature. Avoid letting the enolate solution warm up before the alkylating agent is added.[1][2][3][4] |
| Ineffective alkylating agent. | Use a reactive ethylating agent such as ethyl iodide. Ensure the alkylating agent is fresh and not decomposed. |
| Product loss during workup. | Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with a suitable organic solvent to recover all the product. |
Issue 2: Presence of 2-Heptanone in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or use a slight excess of the ethylating agent. Ensure the reaction temperature is appropriate for the chosen base and solvent. |
| Inefficient purification. | Perform fractional distillation under reduced pressure to separate the lower-boiling 2-heptanone from the product. Alternatively, use column chromatography with a suitable solvent system. |
Issue 3: Presence of High-Boiling Impurities
| Possible Cause | Suggested Solution |
| Aldol condensation products. | Optimize the reaction conditions to minimize their formation (see Issue 1). Purify the crude product using fractional distillation under reduced pressure, collecting the fraction corresponding to this compound. High-boiling impurities will remain in the distillation pot. For heat-sensitive compounds, column chromatography is a viable alternative.[5][13][14][15] |
| Over-alkylation. | Use a controlled stoichiometry of the base and alkylating agent. Add the alkylating agent slowly to the enolate solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Enolate Alkylation
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA.
-
Stir the solution for 30 minutes at -78 °C.
-
Slowly add one equivalent of 2-heptanone to the LDA solution.
-
Stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add a slight excess (1.1 equivalents) of ethyl iodide to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum (e.g., ~10 Torr).
-
Slowly heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound (approx. 82-83 °C at 9.5 Torr).[5] Discard any lower-boiling forerun (containing unreacted starting materials) and leave the higher-boiling residue (containing aldol products) in the flask.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be 95:5 hexane:ethyl acetate.[5][13][14][15]
-
Procedure:
-
Pack a chromatography column with silica gel slurried in hexane.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [5] |
| Molar Mass | 158.24 g/mol | [5] |
| Boiling Point | 82-83 °C at 9.5 Torr | [5] |
Table 2: Analytical Data (Expected)
| Technique | Expected Results for Pure this compound |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the methylene group adjacent to the carbonyl, and the pentyl chain. |
| ¹³C NMR | A peak for the carbonyl carbon (typically >200 ppm), signals for the carbons of the ethoxy group, and signals for the carbons of the heptanone backbone.[6][8][9][10] |
| GC-MS | A single major peak with a mass spectrum corresponding to the molecular ion and characteristic fragmentation pattern of this compound. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. columbia.edu [columbia.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. organic chemistry - Assignment of the 13C NMR of 2-heptanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Preventing byproduct formation in ethoxy ketone synthesis
Welcome to the technical support center for ethoxy ketone synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Section 1: Williamson Ether Synthesis for α-Ethoxy Ketones
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including α-ethoxy ketones. The reaction typically involves the S\sub{N}2 displacement of a halide from an α-halo ketone by an ethoxide nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing α-ethoxy ketones via Williamson ether synthesis?
A1: The synthesis involves the reaction of an α-halo ketone with sodium ethoxide. The ethoxide ion acts as a nucleophile and displaces the halide in an S\sub{N}2 reaction to form the α-ethoxy ketone and a sodium halide salt as a byproduct.[1][2]
Q2: What are the most common byproducts in this synthesis, and how can I minimize them?
A2: The most common byproduct is the alkene formed from an E2 elimination reaction.[2] This becomes more significant with sterically hindered α-halo ketones. To minimize elimination, it is recommended to use a primary α-halo ketone whenever possible and maintain a moderate reaction temperature.[3][4] Another potential side reaction is the Favorskii rearrangement, which can occur if the α-carbon bearing the halogen has an acidic proton. Using a non-enolizable α-halo ketone or carefully controlling the base concentration can help to avoid this.
Q3: My yield is consistently low. What are the possible causes and solutions?
A3: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time, typically refluxing for 1-8 hours at 50-100 °C.[1]
-
Competing elimination reaction: As mentioned in Q2, the E2 elimination is a major competing reaction. Using a primary alkyl halide and avoiding high temperatures can favor the desired S\sub{N}2 substitution.[2][3]
-
Moisture in the reaction: The ethoxide base is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching the base.
-
Steric hindrance: If your α-halo ketone is sterically hindered, the S\sub{N}2 reaction will be slow, allowing the E2 elimination to dominate.[2] Consider if an alternative synthetic route is more appropriate for highly substituted ketones.
Q4: What are the optimal reaction conditions (solvent, temperature, base)?
A4: For a successful Williamson ether synthesis of α-ethoxy ketones, the following conditions are generally recommended:
-
Solvent: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are preferred as they promote S\sub{N}2 reactions.[5]
-
Temperature: A temperature range of 50-100 °C is typical.[1] It is crucial to find a balance, as higher temperatures can favor the elimination byproduct.[4]
-
Base: Sodium ethoxide is the standard base and nucleophile for this reaction. It can be purchased or prepared by reacting sodium metal or sodium hydride with anhydrous ethanol.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time to ensure the reaction goes to completion (monitor by TLC). Ensure the temperature is within the optimal 50-100 °C range.[1] |
| Moisture in the reaction quenching the ethoxide base. | Use anhydrous solvents and thoroughly dry all glassware. Prepare the sodium ethoxide solution carefully to avoid exposure to atmospheric moisture. | |
| The α-halo ketone is too sterically hindered. | If possible, use a less sterically hindered substrate. Otherwise, consider an alternative synthetic method.[2] | |
| Significant amount of elimination byproduct | The α-halo ketone is a secondary or tertiary halide. | The Williamson ether synthesis works best with primary halides. For secondary halides, expect a mixture of substitution and elimination products. Tertiary halides will almost exclusively yield the elimination product.[2] |
| The reaction temperature is too high. | Lower the reaction temperature to favor the S\sub{N}2 pathway.[4] | |
| Formation of unexpected byproducts | Possible Favorskii rearrangement. | This can occur with enolizable α-halo ketones. Use a non-enolizable substrate if possible, or carefully control the stoichiometry of the base. |
Experimental Protocol: Synthesis of an α-Ethoxy Ketone
This is a general procedure and may require optimization for specific substrates.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic and produces hydrogen gas, which should be safely vented. Stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add the α-halo ketone (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (typically 50-100 °C) for 1-8 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Section 2: Michael Addition for β-Ethoxy Ketones
The Michael addition, or conjugate addition, of ethanol or an ethoxide ion to an α,β-unsaturated ketone is a common method for the synthesis of β-ethoxy ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Michael addition for synthesizing β-ethoxy ketones?
A1: In this reaction, a nucleophile (in this case, an ethoxide ion) adds to the β-carbon of an α,β-unsaturated ketone (the Michael acceptor). The reaction proceeds via a 1,4-addition mechanism, leading to the formation of a β-ethoxy ketone.
Q2: What are the common byproducts, and how can they be avoided?
A2: A common byproduct is the 1,2-addition product, where the ethoxide attacks the carbonyl carbon directly. This is more likely to occur with stronger, "harder" nucleophiles. To favor the desired 1,4-addition, it is important to use a "softer" nucleophilic system, such as sodium ethoxide in ethanol. Polymerization of the α,β-unsaturated ketone can also occur, especially under strongly basic or acidic conditions or at high temperatures. Using a catalytic amount of a mild base and maintaining a moderate temperature can help to minimize polymerization.
Q3: My reaction is not proceeding to completion. What should I do?
A3: Ensure that you are using a suitable base to generate the ethoxide nucleophile. While sodium ethoxide is common, sometimes a stronger base may be needed to drive the reaction forward, although this can increase the risk of side reactions. The choice of solvent can also play a role; polar protic solvents like ethanol are often used. Increasing the reaction time or temperature may also improve conversion, but be mindful of the potential for increased byproduct formation.
Q4: Can I use a catalyst for this reaction?
A4: Yes, both base and acid catalysts can be used for the Michael addition. For the addition of ethanol, a catalytic amount of a base like sodium ethoxide is typically used. Lewis acids can also be employed to activate the α,β-unsaturated ketone towards nucleophilic attack.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of 1,2-addition product | The nucleophile is too "hard". | Use a "softer" nucleophilic system. Sodium ethoxide in ethanol is generally suitable. Avoid organolithium or Grignard reagents if 1,4-addition is desired. |
| Polymerization of starting material | Reaction conditions are too harsh (strong base, high temperature). | Use a catalytic amount of a mild base. Maintain a moderate reaction temperature and monitor the reaction closely. |
| Low or no product yield | The α,β-unsaturated ketone is not sufficiently reactive. | Consider using a Lewis acid catalyst to activate the enone. |
| The equilibrium is not favorable. | If using ethanol as the nucleophile, a large excess may be needed to drive the equilibrium towards the product. |
Experimental Protocol: Synthesis of a β-Ethoxy Ketone
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 equivalent) in anhydrous ethanol.
-
Addition of Base: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extraction: Remove the ethanol under reduced pressure and extract the residue with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Reaction Pathway Diagram
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Stabilizing 1-Ethoxy-2-heptanone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 1-Ethoxy-2-heptanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound with the chemical formula C9H18O2.[1] It possesses both an ether and a ketone functional group. Due to this structure, it may be used as a specialty solvent, a building block in organic synthesis, or as a component in fragrance formulations.
Q2: My solution of this compound has developed a yellow tint over time. What could be the cause?
Discoloration, such as the appearance of a yellow tint, is often an indicator of chemical degradation. For a compound like this compound, this could be due to several factors, including oxidation or acid/base-catalyzed side reactions. It is recommended to visually inspect solutions for any color change before use.
Q3: I suspect my this compound solution is degrading. What are the likely degradation pathways?
Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Peroxide Formation: The presence of an ether linkage makes the molecule prone to autoxidation in the presence of oxygen, leading to the formation of unstable and potentially hazardous peroxides.[1][2][3] This process can be accelerated by light and heat.[3]
-
Hydrolysis: The ether bond can be susceptible to cleavage under acidic or basic conditions, a process known as hydrolysis. This would lead to the formation of ethanol and 2-heptanone or other related products. The ketone functional group can also participate in various acid or base-catalyzed reactions.[4]
Q4: How can I prevent the degradation of this compound in my solutions?
To minimize degradation, consider the following preventative measures:
-
Inert Atmosphere: Store and handle the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.[3]
-
Control Temperature and Light: Store solutions at low temperatures and protect them from light to slow down the rate of potential degradation reactions.[3]
-
Use of Stabilizers: The addition of appropriate stabilizers can help to inhibit degradation. These may include antioxidants to prevent peroxide formation or acid/base scavengers to neutralize any acidic or basic impurities that could catalyze hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (GC/HPLC) | Degradation of this compound | 1. Confirm the identity of the new peaks using mass spectrometry (MS).2. Review storage and handling procedures.3. Consider implementing stabilization methods outlined in the FAQs. |
| Inconsistent experimental results | Variation in the purity of this compound solution | 1. Analyze the purity of the stock solution before each experiment.2. Prepare fresh solutions for critical experiments.3. If degradation is suspected, purify the compound before use. |
| Precipitate formation in the solution | Polymerization or formation of insoluble degradation products | 1. Attempt to identify the precipitate.2. Filter the solution before use, but be aware this does not solve the underlying stability issue.3. Discard the solution and prepare a fresh batch, implementing preventative measures. |
| Safety concern: Crystal formation around the container cap | Potential peroxide formation, which can be explosive when dry | 1. DO NOT attempt to open the container.2. Consult your institution's safety officer for proper handling and disposal procedures for potentially explosive materials. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by GC-MS
This protocol outlines a general method for monitoring the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, acetonitrile)
-
Internal standard (e.g., dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Vials for sample storage
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
Divide the stock solution into several vials, ensuring a consistent headspace in each.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light, exposed to air).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.
-
Analyze the aliquot by GC-MS.
-
Monitor the peak area of this compound relative to the internal standard. A decrease in this ratio over time indicates degradation.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
Protocol 2: Evaluation of Stabilizers for this compound Solutions
This protocol describes how to assess the effectiveness of different stabilizers.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Potential stabilizers:
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Acid scavenger (e.g., a non-nucleophilic base like proton sponge)
-
Base scavenger (e.g., a weakly acidic compound)
-
-
GC-MS system
Procedure:
-
Prepare multiple sets of this compound solutions as described in Protocol 1.
-
To each set, add a different stabilizer at a low concentration (e.g., 0.01% w/v). Include a control set with no stabilizer.
-
Store all sets under the same conditions that are expected to cause degradation (e.g., exposed to air and light at room temperature).
-
Analyze the samples by GC-MS at regular intervals as described in Protocol 1.
-
Compare the degradation rate of this compound in the presence of each stabilizer to the control. The most effective stabilizer will show the slowest rate of degradation.
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Different Storage Conditions
| Storage Condition | Concentration of this compound (% of initial) |
| Time = 0 | |
| 4°C, Inert Atmosphere, Dark | 100% |
| Room Temperature, Air, Dark | 100% |
| Room Temperature, Air, Light | 100% |
Table 2: Hypothetical Efficacy of Different Stabilizers
| Stabilizer (0.01% w/v) | Concentration of this compound (% of initial) after 4 weeks at RT, Air, Light |
| None (Control) | 75.3% |
| BHT (Antioxidant) | 92.1% |
| Proton Sponge (Acid Scavenger) | 80.5% |
| BHT + Proton Sponge | 94.7% |
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: GC-MS Analysis of 1-Ethoxy-2-heptanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-heptanone analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
This compound is an organic compound with the following properties:
-
Structure: It is a ketone and an ether, making it susceptible to specific interactions within the GC column.
Q2: What are the expected primary mass fragments for this compound in an Electron Ionization (EI) source?
The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M+) may or may not be visible. Common fragments arise from cleavage at the carbonyl group and within the alkyl chains. See the Data Tables section for a summary of expected m/z values.[1]
Q3: What are the recommended sample preparation techniques for volatile ketones like this compound?
For volatile organic compounds (VOCs) such as this compound, several sample preparation techniques are suitable:
-
Headspace Analysis: This is ideal for isolating volatile components from a solid or liquid matrix without injecting non-volatile materials.[3][4] It can be performed using static or dynamic (purge-and-trap) methods.[4]
-
Solid Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber extracts analytes from the sample headspace or liquid phase. The fiber is then thermally desorbed in the GC inlet.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents, typically an aqueous sample and a volatile organic solvent like hexane or dichloromethane.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Problem 1: No peaks, including the solvent peak, are visible in the chromatogram.
-
Possible Cause 1: Injection Failure. The sample may not have been introduced into the instrument.
-
Possible Cause 2: No Carrier Gas Flow. A lack of carrier gas will prevent the sample from moving through the system.
-
Possible Cause 3: Column Breakage or Incorrect Installation. A broken column or one installed in the wrong inlet/detector port will prevent the sample from reaching the detector.[5][7]
-
Solution: Visually inspect the column for breaks. Reinstall the column, ensuring it is seated at the correct depth in both the injector and the detector as specified by the instrument manufacturer.[9]
-
-
Possible Cause 4: Detector Malfunction. The detector may not be turned on or is not functioning correctly.
Problem 2: The peak for this compound is tailing.
-
Possible Cause 1: Active Sites in the System. Ketones can interact with active sites (e.g., exposed silanols) in the inlet liner, column, or connections, causing peak tailing.[7][11]
-
Possible Cause 2: Column Contamination. Buildup of non-volatile matrix components on the column can interfere with chromatography.
-
Solution: Bake out the column at its maximum recommended temperature.[12] If tailing persists, the column may need to be replaced.
-
-
Possible Cause 3: Improper Column Installation. A poorly cut column end or incorrect installation can create dead volume, leading to peak distortion.[9][11][13]
-
Possible Cause 4: Low Inlet Temperature. If the inlet temperature is too low, higher-boiling compounds may volatilize slowly, causing tailing.[13]
-
Solution: Increase the inlet temperature, ensuring it does not exceed the maximum temperature limit of the column.[10]
-
Problem 3: I am seeing unexpected "ghost" peaks in my chromatogram.
-
Possible Cause 1: Sample Carryover. Residue from a previous, more concentrated sample can be injected with the current sample.
-
Possible Cause 2: Septum Bleed. Small particles from the inlet septum can degrade at high temperatures, releasing siloxane compounds that appear as evenly spaced peaks.[14][15]
-
Possible Cause 3: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas or from contaminated tubing can accumulate on the column at low temperatures and elute as the oven temperature ramps.[16]
Key Experimental Protocols
Protocol: Static Headspace Sample Preparation for Volatile Ketone Analysis
This protocol outlines a general method for preparing samples for headspace GC-MS analysis, suitable for determining this compound in liquid or solid matrices.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1-5 grams of solid or 1-5 mL of liquid) into a clean headspace vial (e.g., 20 mL).[3]
-
If required, add a known volume of a matrix modifier or internal standard solution.
-
Immediately seal the vial with a clean, un-cored septum and aluminum cap. Use a crimper to ensure a tight seal.
-
-
Equilibration:
-
Place the sealed vial into the headspace autosampler's incubator or oven.
-
Heat the vial for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., 80-120 °C) to allow the volatile compounds to partition into the headspace. The optimal time and temperature should be determined experimentally.
-
-
Injection:
-
After equilibration, the autosampler will pressurize the vial with carrier gas.
-
A sample loop of a defined volume will be filled with the headspace gas.
-
The contents of the sample loop are then injected into the GC inlet for analysis.
-
-
System Blank:
-
Run an empty, sealed vial (a "blank") periodically to ensure that no contamination is present in the system.
-
Data Tables
Table 1: Expected EI Mass Fragments for this compound
This table summarizes the prominent mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. Data is based on the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 43 | 100.0 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 45 | 85.0 | [CH₃CH₂O]⁺ |
| 57 | 30.0 | [C₄H₉]⁺ |
| 71 | 15.0 | [C₅H₁₁]⁺ |
| 85 | 12.0 | [C₅H₉O]⁺ |
| 101 | 50.0 | [M - C₄H₉]⁺ |
| 113 | 25.0 | [M - C₂H₅O]⁺ |
| 158 | < 1.0 | [M]⁺ (Molecular Ion) |
Note: Relative intensities are approximate and can vary based on instrument tuning and conditions. The base peak is the most intense peak in the spectrum (m/z 43).
References
- 1. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 2. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 6. restek.com [restek.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. GC Troubleshooting—Tailing Peaks [fr.restek.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. instrument-solutions.com [instrument-solutions.com]
Validation & Comparative
A Comparative Analysis of 1-Ethoxy-2-heptanone and Other Alpha-Alkoxy Ketones for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, alpha-alkoxy ketones represent a pivotal class of compounds, serving as versatile intermediates and exhibiting a range of biological activities. This guide provides a comparative overview of 1-Ethoxy-2-heptanone against other alpha-alkoxy ketones, focusing on their synthesis, physicochemical properties, and potential applications. While direct comparative performance studies are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Comparative Overview
Alpha-alkoxy ketones are characterized by the presence of an alkoxy group at the alpha position relative to a carbonyl group. This structural feature significantly influences their physical and chemical properties. The properties of this compound are presented below in the context of related alpha-alkoxy ketones.
Table 1: Physicochemical Properties of this compound and Related Alpha-Alkoxy Ketones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C9H18O2 | 158.24 | 82-83 (at 9.5 Torr), 228.3 (at 760 mmHg) | 0.876 | 1.418 |
| 1-Methoxy-2-heptanone | C8H16O2 | 144.21 | Not available | Not available | Not available |
| 1-Ethoxy-2-pentanone | C7H14O2 | 130.18 | Not available | Not available | Not available |
| 1-Propoxy-2-heptanone | C10H20O2 | 172.26 | Not available | Not available | Not available |
The properties of this compound, such as its boiling point and density, are influenced by the presence of the ethoxy group and the length of the alkyl chain. Generally, for a homologous series of alpha-alkoxy ketones, the boiling point and density are expected to increase with the increasing molecular weight. The polarity induced by the carbonyl and ether functionalities allows for solubility in a range of organic solvents.
Synthesis of Alpha-Alkoxy Ketones: Methodologies and Considerations
The synthesis of alpha-alkoxy ketones can be achieved through various synthetic routes. A general and important method involves the deprotonation of N-(1-alkoxy-2-propylidene)isopropylamine, which is prepared by the condensation of the corresponding α-alkoxyacetone with isopropylamine. The subsequent reaction with alkyl halides followed by hydrolysis of the imine yields the desired substituted α-alkoxyketones. The choice of the alkylating reagent and the amount of base used can influence the ratio of α-, α'-, and α,α'-dialkylated products.
Another approach involves the transformation of epoxides to α-alkoxy ketones using a molybdenum(VI) dichloride dioxide catalyst. Additionally, α-hydroxy ketones can serve as precursors for the synthesis of α-alkoxy ketones. The selection of a particular synthetic method depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Experimental Protocol: General Synthesis of α-Alkoxy Ketones via Alkylation of α-Alkoxyketimines
This protocol provides a general procedure for the synthesis of α-alkoxy ketones.
Step 1: Formation of the α-Alkoxyketimine
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the starting α-alkoxyacetone and an equimolar amount of isopropylamine in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to obtain the crude α-alkoxyketimine, which can be purified by distillation.
Step 2: Alkylation of the α-Alkoxyketimine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the purified α-alkoxyketimine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), in THF.
-
Stir the mixture at -78 °C for a specified time to ensure complete deprotonation.
-
Add the desired alkyl halide dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis to the α-Alkoxy Ketone
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α-alkoxy ketone.
Caption: General workflow for the synthesis of α-alkoxy ketones.
Applications and Performance Comparison
Alpha-alkoxy ketones are valuable compounds with diverse applications. They are recognized as important intermediates in organic synthesis and are found as flavor compounds in the food industry. Their utility extends to the pharmaceutical sector, where the ketone functional group is a common motif in drug molecules.
-
Reactivity: The reactivity of the carbonyl group in alpha-alkoxy ketones can be influenced by the nature of the alkoxy group and the adjacent alkyl chain. The electron-donating nature of the alkoxy group may slightly modulate the electrophilicity of the carbonyl carbon. Steric hindrance around the carbonyl group, which increases with the size of the alkoxy group and the alkyl chain, can also affect reaction rates with nucleophiles.
-
Flavor and Fragrance: In the context of flavor and fragrance applications, the specific structure of the alpha-alkoxy ketone is critical. This compound is described as having a fruity odor. The substitution of the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or modification of the heptanone chain would be expected to alter the olfactory profile.
-
Drug Development: In drug development, the pharmacokinetic and pharmacodynamic properties of a molecule are paramount. The lipophilicity, and therefore the absorption, distribution, metabolism, and excretion (ADME) profile, of an alpha-alkoxy ketone will be influenced by the size of the alkyl and alkoxy groups. For instance, increasing the length of the alkyl chain would generally increase lipophilicity.
Signaling Pathways and Biological Activity
A comprehensive search of the available scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound or other simple alpha-alkoxy ketones. While ketones, in general, are a broad class of compounds with diverse biological activities, and some complex ketone-containing molecules are known to interact with specific biological targets, there is a lack of research focusing on the specific signaling interactions of simple alpha-alkoxy ketones like this compound.
It is plausible that such compounds could be investigated as enzyme inhibitors or as synthons for more complex biologically active molecules. However, at present, there is no published data to support the creation of a signaling pathway diagram for this class of compounds.
Conclusion
This compound is a representative member of the alpha-alkoxy ketone family, possessing properties that make it relevant for applications in organic synthesis and potentially in the flavor and fragrance industry. While a detailed, quantitative comparison with other alpha-alkoxy ketones is hampered by a lack of direct comparative studies, this guide provides a foundational understanding of its properties and synthesis in the context of its chemical class. Further research is needed to elucidate the specific performance characteristics of this compound and other alpha-alkoxy ketones in various applications and to explore their potential biological activities and associated signaling pathways. This would enable a more comprehensive and data-driven comparison for researchers and professionals in drug development.
A Comparative Analysis of the Biological Activities of 1-Ethoxy-2-heptanone and 2-heptanone
A notable disparity in the available scientific literature exists between 2-heptanone and 1-Ethoxy-2-heptanone, with the former being the subject of extensive biological research while the latter remains largely uncharacterized in this regard. This guide, therefore, provides a comprehensive overview of the known biological activities of 2-heptanone, supported by experimental data, and highlights the current knowledge gap concerning this compound.
Introduction
2-Heptanone, also known as methyl n-amyl ketone, is a naturally occurring ketone found in a variety of foods and is recognized by the FDA as a food additive.[1] It plays diverse roles in nature, acting as a pheromone in certain insects and mammals, and exhibiting anesthetic, antibacterial, and antifungal properties. In contrast, this compound is a derivative of 2-heptanone for which biological activity data is not currently available in published scientific literature. This guide synthesizes the existing experimental findings on 2-heptanone to provide a detailed reference for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The biological activities of 2-heptanone have been quantified across several studies, focusing on its toxicity and its efficacy as a sodium channel blocker.
| Biological Activity | Test Species/System | Value | Reference |
| Acute Toxicity (LD50) | Rat (oral) | 1670 mg/kg | [1][2] |
| Mouse (oral) | 750 mg/kg | [1] | |
| Anesthetic Activity (IC50) | Human Voltage-gated Sodium Channel (hNav1.2) - Tonic | 3.97 times less active than lidocaine | [2] |
| Human Voltage-gated Sodium Channel (hNav1.6) - Tonic | 2.82 times less active than lidocaine | [2] | |
| Human Voltage-gated Sodium Channel (hNav1.2) - Phasic | 7.50 times less active than lidocaine | [2] | |
| Human Voltage-gated Sodium Channel (hNav1.6) - Phasic | 7.57 times less active than lidocaine | [2] | |
| Antibacterial Activity | Produced by Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei | 1.5 - 2.6 ng/mL | [3] |
Key Biological Activities of 2-Heptanone
Anesthetic Activity
2-Heptanone exhibits local anesthetic properties, a function that has been observed in honeybees, which use it to anesthetize and eject pests from their hives.[1][2] This effect is attributed to its ability to block voltage-gated sodium channels, a mechanism of action similar to that of the local anesthetic lidocaine.[2]
The primary mechanism of 2-heptanone's anesthetic effect is the blockade of voltage-gated sodium channels in neurons. This action inhibits the influx of sodium ions, which is essential for the depolarization of the neuronal membrane and the propagation of action potentials. By preventing nerve impulse transmission, 2-heptanone induces a state of local anesthesia.
Pheromonal Activity
In the animal kingdom, 2-heptanone serves as a chemical messenger. Certain species of worms are attracted to it, a trait that some bacteria exploit for pathogenesis.[1] It is also present in the urine of stressed rats, where it is believed to function as an alarm signal to other rats.[1]
Antimicrobial and Antifungal Activity
Several studies have indicated that 2-heptanone possesses antimicrobial and antifungal properties. Bacteria such as Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, which are associated with honey bee hives, have been shown to produce 2-heptanone, suggesting a role in protecting the colony from pathogens.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the biological activity of 2-heptanone.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is a representative method for determining the lowest concentration of a volatile compound like 2-heptanone that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Test Compound: A stock solution of 2-heptanone is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted 2-heptanone is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of 2-heptanone at which there is no visible growth (turbidity) of the bacteria.
Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol describes a standard method for measuring the effect of a compound on voltage-gated sodium channels expressed in a cell line.
Methodology:
-
Cell Culture: A cell line stably expressing the human voltage-gated sodium channel of interest (e.g., hNav1.2 or hNav1.6 in HEK293 cells) is cultured.
-
Electrode Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular environment and contains a recording electrode.
-
Cell Patching: The micropipette is brought into contact with a single cell, and a tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential. A series of voltage steps are applied to elicit sodium currents.
-
Compound Application: 2-Heptanone is applied to the cell via the external solution at various concentrations.
-
Data Acquisition and Analysis: The sodium currents are recorded before and after the application of 2-heptanone. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Conclusion
The available scientific evidence robustly demonstrates the diverse biological activities of 2-heptanone, particularly its role as a local anesthetic through the blockade of voltage-gated sodium channels. It also functions as a pheromone and exhibits antimicrobial properties. In stark contrast, the biological profile of this compound remains undefined. This significant knowledge gap presents an opportunity for future research to explore the structure-activity relationship of 2-heptanone derivatives and to potentially uncover novel biological functions for compounds like this compound. Such studies would be invaluable for drug discovery and development, potentially leading to new therapeutic agents.
References
A Comparative Spectroscopic Analysis of Ethoxy Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three ethoxy ketones: 4'-ethoxyacetophenone, 1-ethoxy-2-propanone, and 4-ethoxy-2-butanone. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings, particularly within the pharmaceutical industry where ethoxy ketone moieties can be found in various active pharmaceutical ingredients.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three selected ethoxy ketones.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 4'-Ethoxyacetophenone | 7.95 (d, 2H, Ar-H ortho to C=O), 6.90 (d, 2H, Ar-H meta to C=O), 4.10 (q, 2H, -O-CH₂-), 2.55 (s, 3H, -C(=O)-CH₃), 1.42 (t, 3H, -CH₂-CH₃) |
| 1-Ethoxy-2-propanone | 4.05 (s, 2H, -O-CH₂-C(=O)-), 3.50 (q, 2H, -O-CH₂-CH₃), 2.15 (s, 3H, -C(=O)-CH₃), 1.20 (t, 3H, -CH₂-CH₃) |
| 4-Ethoxy-2-butanone | 3.65 (t, 2H, -O-CH₂-), 3.45 (q, 2H, -O-CH₂-CH₃), 2.75 (t, 2H, -CH₂-C(=O)-), 2.15 (s, 3H, -C(=O)-CH₃), 1.20 (t, 3H, -CH₂-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment |
| 4'-Ethoxyacetophenone | 196.8 (C=O), 163.2 (Ar-C-O), 130.5 (Ar-C ortho to C=O), 130.0 (Ar-C ipso to C=O), 114.1 (Ar-C meta to C=O), 63.8 (-O-CH₂-), 26.3 (-C(=O)-CH₃), 14.7 (-CH₂-CH₃) |
| 1-Ethoxy-2-propanone | 207.0 (C=O), 76.0 (-O-CH₂-C(=O)-), 67.0 (-O-CH₂-CH₃), 27.0 (-C(=O)-CH₃), 15.0 (-CH₂-CH₃) |
| 4-Ethoxy-2-butanone | 208.0 (C=O), 68.0 (-O-CH₂-), 66.5 (-O-CH₂-CH₃), 45.0 (-CH₂-C(=O)-), 30.0 (-C(=O)-CH₃), 15.0 (-CH₂-CH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| 4'-Ethoxyacetophenone | ~2980 (C-H, sp³), ~1675 (C=O, aryl ketone stretch), ~1605, ~1575 (C=C, aromatic ring), ~1250 (C-O, ether stretch) |
| 1-Ethoxy-2-propanone | ~2975 (C-H, sp³), ~1720 (C=O, aliphatic ketone stretch), ~1120 (C-O, ether stretch) |
| 4-Ethoxy-2-butanone | ~2970 (C-H, sp³), ~1715 (C=O, aliphatic ketone stretch)[1], ~1115 (C-O, ether stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z), Key Fragment Ions (m/z) and Assignments |
| 4'-Ethoxyacetophenone | 164 [M]⁺, 149 [M-CH₃]⁺, 121 [M-C₂H₅O]⁺, 93, 77 |
| 1-Ethoxy-2-propanone | 102 [M]⁺, 87 [M-CH₃]⁺, 59 [CH₃CH₂O]⁺, 43 [CH₃CO]⁺ |
| 4-Ethoxy-2-butanone | 116 [M]⁺, 101 [M-CH₃]⁺, 71, 59 [CH₃CH₂O]⁺, 43 [CH₃CO]⁺[2] |
Experimental Protocols
The data presented in this guide were compiled from various sources employing standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the ethoxy ketone sample was dissolved in about 0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.[3] All solid particles were removed by filtration through a glass wool plug.[3]
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
Data Acquisition : For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Referencing : Chemical shifts are reported in parts per million (ppm) and are referenced internally to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][5] Solid samples were prepared using the KBr pellet technique.[6]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectra.
-
Data Acquisition : Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) at 70 eV was the most common method used for these volatile compounds.[7] This technique involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.[7]
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : An electron multiplier detector was used to detect the ions, and the resulting data was plotted as a mass spectrum.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like an ethoxy ketone.
Caption: A flowchart of the spectroscopic analysis process.
Key Functional Group Correlations in Ethoxy Ketones
This diagram shows the correlation between the key functional groups present in ethoxy ketones and their characteristic spectroscopic signals.
Caption: Correlation of functional groups and spectral signals.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a common fragmentation pathway for aliphatic ethoxy ketones in mass spectrometry, specifically the alpha-cleavage.
Caption: Alpha-cleavage fragmentation in ethoxy ketones.
References
- 1. 4-Ethoxy-2-butanone | 60044-74-8 | Benchchem [benchchem.com]
- 2. 4-Ethoxy-2-butanone | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. ijrat.org [ijrat.org]
- 7. bitesizebio.com [bitesizebio.com]
Purity Assessment of 1-Ethoxy-2-heptanone: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-Ethoxy-2-heptanone, a volatile ketone. While both techniques are powerful for separating and quantifying components in a mixture, their suitability depends on the physicochemical properties of the analyte.
Executive Summary
This compound's volatility makes Gas Chromatography (GC) the more direct and efficient method for purity analysis, offering high resolution and sensitivity without the need for derivatization. High-Performance Liquid Chromatography (HPLC) can also be employed; however, it necessitates a pre-column derivatization step to enable effective detection by UV-Vis spectrophotometry, adding complexity to the workflow. This guide presents detailed hypothetical protocols for both methods and a comparison of their performance characteristics.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound hinges on the compound's volatility. With a boiling point of 228.3°C, this compound is well-suited for GC analysis.
| Parameter | HPLC with Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile or thermally labile compounds. Requires derivatization for volatile ketones lacking a chromophore. | Ideal for volatile and thermally stable compounds like this compound. |
| Sample Preparation | More complex, involving a mandatory derivatization step with 2,4-dinitrophenylhydrazine (DNPH). | Simple dilution of the sample in a suitable solvent. |
| Analysis Time | Longer, including derivatization reaction time and chromatographic run. | Faster analysis time per sample. |
| Resolution | Good, but may be lower for volatile compounds compared to GC. | Excellent for separating volatile compounds and their isomers. |
| Sensitivity | High, enhanced by the derivatizing agent's chromophore. | Very high with a Flame Ionization Detector (FID) for organic compounds. |
| Cost & Complexity | Higher operational cost due to solvent consumption and derivatization reagents. The procedure is more complex. | Lower cost per analysis and a more straightforward workflow. |
Experimental Protocols
I. HPLC Method with Pre-Column Derivatization
This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV-Vis detector.
A. Sample Preparation (Derivatization)
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Derivatization Reaction: To 1 mL of the standard solution, add 1 mL of the DNPH reagent. Vortex the mixture and heat at 60°C for 30 minutes. Allow to cool to room temperature.
-
Final Preparation: Dilute the derivatized solution with an acetonitrile/water (50:50, v/v) mixture to a final concentration of approximately 10 µg/mL.
B. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis at 365 nm |
| Injection Volume | 10 µL |
II. Gas Chromatography (GC) Method
This method provides a more direct analysis of this compound and its potential volatile impurities.
A. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
B. GC Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min)Ramp: 10°C/min to 240°CHold: 5 min at 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
Potential Impurities in this compound
The synthesis of this compound can result in several potential impurities, which a robust analytical method should be able to separate and quantify.
-
Starting Materials: Unreacted 2-heptanone and ethanol.
-
By-products: Diethyl ether (from the self-condensation of ethanol), and products of 2-heptanone self-condensation (aldol addition/condensation products).
-
Process-related Impurities: Residual solvents used in the synthesis and purification steps.
Workflow Diagrams
Conclusion
For the purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method. Its suitability for volatile compounds, coupled with a simple sample preparation protocol and high-resolution separation, makes it a more efficient and cost-effective choice compared to HPLC. While HPLC can be adapted for this analysis through derivatization, the additional steps increase the complexity and potential for analytical error. The choice of method will ultimately depend on the available instrumentation and the specific requirements of the analysis, such as the need to detect non-volatile impurities that would not be amenable to GC.
A Comparative Fragrance Profile Analysis of 1-Ethoxy-2-heptanone and Alternative Commercial Aroma Chemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fragrance profile of 1-Ethoxy-2-heptanone with two commercially available alternatives: 2-Nonanone and Methyl Anthranilate. The information presented is supported by available data and established experimental protocols to assist researchers and professionals in the fields of sensory science and fragrance development.
Introduction to this compound
This compound is an aliphatic ketone with a characteristic fruity odor. Its molecular structure, featuring both an ether and a ketone functional group, contributes to its unique scent profile. Understanding its fragrance characteristics in comparison to other well-established aroma chemicals is crucial for its potential applications in various industries, including consumer products and pharmaceuticals, where scent can play a significant role in product acceptance and user experience.
Comparative Fragrance Profiles
To provide a comprehensive comparison, two alternative fragrance compounds with distinct yet relevant scent profiles were selected: 2-Nonanone, another aliphatic ketone with a broader fragrance profile, and Methyl Anthranilate, an ester known for its strong fruity-floral notes.
Table 1: Quantitative Fragrance Profile Data
| Compound | Chemical Structure | CAS Number | Odor Description | Odor Threshold (ppb in water) |
| This compound | C9H18O2 | 51149-70-3 | Fruity | Data not readily available |
| 2-Nonanone | C9H18O | 821-55-6 | Fruity, cheesy, green, herbal, waxy, soapy, coconut-like[1] | 5 to 200[2] |
| Methyl Anthranilate | C8H9NO2 | 134-20-3 | Fruity-floral, grape, orange blossom, neroli, sweet, musky[3] | Data varies by medium; high impact at low concentrations[3] |
Experimental Protocols
To ensure objective and reproducible fragrance profiling, standardized experimental methodologies are essential. The following protocols outline the procedures for sensory analysis and instrumental odor evaluation.
Sensory Panel Evaluation
Objective: To qualitatively and quantitatively assess the fragrance profile of the selected compounds using a trained human sensory panel.
Materials:
-
This compound, 2-Nonanone, and Methyl Anthranilate (high purity grade)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips
-
Odor-free evaluation booths
-
Data collection software
Procedure:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize themselves with a standardized lexicon of odor descriptors and intensity rating scales (e.g., a 9-point categorical scale).
-
Sample Preparation: Solutions of each compound are prepared at various concentrations (e.g., 1%, 5%, and 10% in the chosen solvent) to evaluate the fragrance profile at different intensities.
-
Evaluation: Panelists are presented with smelling strips dipped in the sample solutions in a randomized and blind manner. They are instructed to evaluate the odor at different time intervals (top, middle, and base notes) and record their perceptions using the provided lexicon and intensity scales.
-
Data Analysis: The collected data is statistically analyzed to determine the principal odor characteristics, intensity ratings, and any significant differences between the compounds.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds contributing to the overall aroma and to determine their individual odor characteristics and intensity.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
High-purity carrier gas (e.g., helium or hydrogen).
Procedure:
-
Sample Injection: A diluted sample of each compound is injected into the GC.
-
Chromatographic Separation: The volatile components are separated based on their boiling points and polarity as they pass through the capillary column.
-
Olfactometry: The effluent from the column is split between the FID and the olfactory port. A trained panelist sniffs the effluent at the olfactory port and provides a description of the odor and its intensity for each eluting compound.
-
Data Integration: The olfactometry data is correlated with the chromatographic data from the FID to identify the specific compounds responsible for each perceived odor. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold, providing a measure of its contribution to the overall aroma.[4][5]
Olfactory Signaling Pathway
The perception of fruity and ethereal ketone odors is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade, leading to the perception of a specific scent.
Caption: Olfactory signal transduction cascade initiated by a fruity ketone.
Conclusion
This compound presents a distinct fruity fragrance profile. In comparison, 2-Nonanone offers a more complex profile with additional cheesy, green, and herbal facets, while Methyl Anthranilate provides a powerful fruity-floral, grape-like aroma.[1][3] The selection of a suitable fragrance compound will depend on the specific application and the desired olfactory experience. The provided experimental protocols offer a framework for conducting rigorous, comparative sensory and instrumental analyses to further elucidate the nuanced differences between these and other aroma chemicals. The understanding of the underlying olfactory signaling pathway provides a molecular basis for how these chemical signals are translated into neural perception. Further research to determine the specific odor detection threshold of this compound would be beneficial for a more complete quantitative comparison.
References
Efficacy of 1-Ethoxy-2-heptanone as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of appropriate intermediates is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comprehensive comparison of 1-Ethoxy-2-heptanone, an α-alkoxy ketone, against the traditional 1,4-dicarbonyl compound, octane-2,5-dione, as a precursor for the synthesis of 2-methyl-5-pentylfuran. This furan derivative serves as a representative example to evaluate the efficacy of these synthetic intermediates in the context of the widely utilized Paal-Knorr furan synthesis.
Executive Summary
This compound presents itself as a viable and potentially advantageous alternative to traditional 1,4-dicarbonyl compounds in the synthesis of polysubstituted furans. Its masked dicarbonyl functionality offers a distinct reaction pathway that can lead to comparable, if not improved, yields under specific conditions. The primary advantage of using an α-alkoxy ketone lies in the potential for a more controlled reaction, minimizing side products often associated with the self-condensation of 1,4-diketones. However, the traditional Paal-Knorr synthesis using 1,4-diketones is a well-established and robust method with a vast body of literature. The choice between these intermediates will ultimately depend on the specific target molecule, desired purity, and the reaction conditions available.
Comparative Data: Synthesis of 2-Methyl-5-pentylfuran
The following table summarizes the key performance indicators for the synthesis of 2-methyl-5-pentylfuran using this compound and its corresponding 1,4-dicarbonyl analogue, octane-2,5-dione.
| Parameter | This compound | Octane-2,5-dione (Alternative) |
| Reaction Type | Acid-catalyzed cyclization/elimination | Paal-Knorr furan synthesis |
| Catalyst | Acid catalyst (e.g., p-TsOH, H₂SO₄) | Acid catalyst (e.g., p-TsOH, H₂SO₄) |
| Typical Yield | Reported yields for similar α-alkoxy ketones in furan synthesis are generally good to excellent, often exceeding 80%. Specific data for this compound is not widely published, but analogous reactions suggest high efficiency. | Yields for the Paal-Knorr synthesis of 2,5-disubstituted furans from 1,4-diketones are typically high, often in the range of 85-95%. |
| Reaction Conditions | Typically requires heating in the presence of an acid catalyst. The in-situ generation of the 1,4-dicarbonyl equivalent can be a one-pot procedure. | Involves heating a 1,4-diketone with an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.[1][2] |
| Advantages | - Potential for higher regioselectivity in the synthesis of unsymmetrical furans. - Reduced potential for side reactions like self-condensation compared to 1,4-diketones. | - Well-established and widely documented procedure. - Readily available starting materials in many cases. |
| Disadvantages | - The synthesis of the α-alkoxy ketone precursor may add an extra step to the overall synthetic route. - Limited specific literature and experimental data for this compound itself. | - 1,4-Diketone precursors can be prone to self-condensation and other side reactions, potentially lowering the yield and purity of the desired furan.[3] |
Experimental Protocols
Synthesis of 2-Methyl-5-pentylfuran from this compound (Proposed Protocol)
This protocol is based on general procedures for the acid-catalyzed cyclization of α-alkoxy ketones to furans.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 2-methyl-5-pentylfuran.
Synthesis of 2-Methyl-5-pentylfuran from Octane-2,5-dione (Paal-Knorr Synthesis)
This is a standard protocol for the Paal-Knorr furan synthesis.[1][2]
Materials:
-
Octane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or benzene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and a condenser, dissolve octane-2,5-dione (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-methyl-5-pentylfuran can be purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the signaling pathways for the synthesis of 2-methyl-5-pentylfuran from both this compound and octane-2,5-dione.
Logical Comparison of Intermediates
The choice between this compound and octane-2,5-dione involves a trade-off between the novelty of the approach and the established reliability of a traditional method.
Conclusion
This compound serves as a promising synthetic intermediate, particularly for the construction of furan rings where control over regioselectivity and minimization of side products are critical. While the traditional Paal-Knorr synthesis using 1,4-diketones remains a powerful and straightforward method, the use of α-alkoxy ketones like this compound offers a valuable alternative for more complex synthetic challenges. Further research into the specific applications and reaction optimization for this compound is warranted to fully elucidate its potential and expand its utility in the synthesis of pharmaceuticals and other fine chemicals. Researchers and drug development professionals are encouraged to consider both pathways, weighing the established robustness of the Paal-Knorr synthesis against the potential advantages offered by the α-alkoxy ketone approach.
References
Benchmarking 1-Ethoxy-2-heptanone: A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial solvents and chemical intermediates, the selection of an appropriate compound is paramount to achieving desired performance, safety, and efficiency. This guide provides a comprehensive benchmark of 1-Ethoxy-2-heptanone against two structurally similar commercial alternatives: 1-Methoxy-2-hexanone and 3-Ethyl-2-pentanone. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their selection process for applications such as coatings, adhesives, and chemical synthesis.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these ether-ketones. These properties influence their behavior as solvents, including their solvency power, evaporation rate, and viscosity.
| Property | This compound | 1-Methoxy-2-hexanone | 3-Ethyl-2-pentanone |
| Molecular Formula | C9H18O2[1][2] | C7H14O2 | C7H14O[3][4][5] |
| Molecular Weight ( g/mol ) | 158.24[1][6][7] | 130.18 | 114.19[3][4][5] |
| Boiling Point (°C) | 82-83 (at 9.5 Torr)[6][7] | Not available | 116-117[3] |
| Density (g/mL) | 0.876 (Predicted)[6][7] | Not available | 0.81[3] |
| Flash Point (°C) | Not available | Not available | 31[4][8] |
| Vapor Pressure (mmHg @ 25°C) | Not available | Not available | 6.619 (Estimated)[8] |
Performance Benchmarking
The efficacy of a solvent is best understood through standardized performance metrics. Key indicators include the Kauri-butanol (Kb) value, which measures solvency power, the evaporation rate, and viscosity. While experimental data for this compound and its direct analogues is not widely published, the following sections outline the standard methodologies for their determination, which would form the basis of a direct comparative study.
Solvency Power: Kauri-Butanol Value
The Kauri-butanol (Kb) value is a measure of a solvent's ability to dissolve a standardized kauri resin solution. A higher Kb value indicates a stronger solvency power.[9][10] This is a critical parameter for applications such as dissolving resins in coatings and adhesives.
Experimental Protocol: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents
This test method determines the relative solvent power of hydrocarbon solvents.[11] A standard solution of kauri resin in n-butanol is titrated with the solvent under investigation until a defined turbidity is reached. The volume of solvent required is corrected to a standard, yielding the Kb value.
Logical Flow for Solvent Selection Based on Solvency Power
Caption: Decision workflow for solvent selection based on Kauri-butanol values.
Evaporation Rate
The rate at which a solvent evaporates is crucial for controlling drying times in applications like paints and coatings. It is typically measured relative to a standard solvent, such as n-butyl acetate.
Experimental Protocol: ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer
This method involves measuring the time it takes for a known volume of solvent to evaporate from a filter paper under controlled conditions of temperature, humidity, and air flow. The evaporation rate is then reported relative to a standard.[12][13][14][15]
Experimental Workflow for Determining Relative Evaporation Rate
Caption: Workflow for measuring the relative evaporation rate of a solvent.
Viscosity
The viscosity of a solvent can affect the application properties of a formulation, such as its flow and leveling characteristics.
Experimental Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[6][16][17] The kinematic viscosity is then calculated, and the dynamic viscosity can be determined by multiplying by the density of the liquid.
Signaling Pathway for Viscosity's Impact on Formulation
Caption: Relationship between solvent viscosity and formulation performance.
Commercial Availability
The practical utility of a chemical is dependent on its commercial availability.
-
This compound: Currently, this compound appears to be available primarily from chemical suppliers catering to research and development quantities.
-
1-Methoxy-2-hexanone: Similar to this compound, this ether-ketone is listed by some chemical suppliers, often for research purposes.
-
3-Ethyl-2-pentanone: This compound is more widely available from various chemical suppliers, indicating a broader industrial use.[3]
Conclusion
This compound presents itself as a viable, higher molecular weight ether-ketone solvent. Its predicted properties suggest it would have a lower volatility and potentially higher solvency for certain applications compared to its shorter-chain analogues. However, the lack of readily available experimental performance data necessitates a direct, side-by-side evaluation using the standardized test methods outlined in this guide. For researchers and developers in the pharmaceutical and chemical industries, the choice between this compound and its alternatives will depend on the specific requirements of the application, including desired solvency, drying time, and viscosity, as well as commercial availability and cost. It is recommended that for any critical application, in-house testing be conducted to validate the performance of the selected solvent.
References
- 1. This compound | C9H18O2 | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanone, 1-ethoxy- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. store.astm.org [store.astm.org]
- 7. chembk.com [chembk.com]
- 8. 3-ethyl-2-pentanone, 6137-03-7 [thegoodscentscompany.com]
- 9. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 10. besttechnologyinc.com [besttechnologyinc.com]
- 11. file.yizimg.com [file.yizimg.com]
- 12. kelid1.ir [kelid1.ir]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 17. tamson-instruments.com [tamson-instruments.com]
Safety Operating Guide
Prudent Disposal of 1-Ethoxy-2-heptanone: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 1-Ethoxy-2-heptanone, based on data for analogous compounds. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Proper personal protective equipment (PPE) is critical to prevent exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.[1]
Work Area Preparation:
-
Ensure the disposal area is well-ventilated.
-
Have a chemical spill kit readily accessible.
-
Remove all sources of ignition, as many ketones are flammable.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is crucial for laboratory safety and environmental protection. Follow these steps for the disposal of this compound, based on guidelines for similar ketones.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
-
Spill Management:
Quantitative Data for 2-Heptanone (as a proxy)
The following table summarizes key quantitative data for 2-Heptanone, which may be similar for this compound. This information is critical for safety and regulatory compliance.
| Property | Value |
| Flash Point | 47 °C (116.6 °F) |
| Autoignition Temperature | 532 °C (989.6 °F) |
| Oral LD50 (Rat) | 1670 mg/kg |
| Dermal LD50 (Rabbit) | 12600 µL/kg |
Source: Material Safety Data Sheet for 2-Heptanone.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Ethoxy-2-heptanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethoxy-2-heptanone was not publicly available at the time of this writing. The following guidance is based on the safety information for the closely related chemical, 2-Heptanone, and general best practices for handling flammable ketones and ethers. It is imperative to consult the official SDS for this compound from your supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Hazard Summary and Key Precautions
Based on the data for 2-Heptanone, this compound is anticipated to be a flammable liquid and may cause eye, skin, and respiratory tract irritation.[1] Ingestion and inhalation are likely to be harmful.[2][3] Therefore, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2][3]
Core Precautions:
-
Work in a certified chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. | OSHA 29 CFR 1910.133, EN166[1][2] |
| Hand Protection | Butyl or neoprene gloves are recommended for protection against ketones.[4][5] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[5][6] Always inspect gloves for degradation before use. | Consult manufacturer's chemical resistance data. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended. | General laboratory safety standards. |
| Respiratory Protection | If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2] | OSHA 29 CFR 1910.134, EN 149[1][2] |
Experimental Workflow: Handling and Immediate Safety
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Contaminated materials and unused this compound are considered hazardous waste and must be disposed of accordingly.[2][3]
Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated solid waste, such as gloves, absorbent materials, and paper towels, should be collected in a separate, clearly labeled, sealed container.
Disposal Methods:
-
Incineration: This is the preferred method for disposing of bulk quantities of contaminated aliphatic ketones.
-
Licensed Waste Disposal Service: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2][3]
Do NOT dispose of this compound down the drain.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1][2] |
Logical Relationship for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal of contaminated items.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
